Synthesis Pathway of D-Phenylglycyl Cefaclor-d5: A Technical Whitepaper on Chemical and Biocatalytic Methodologies
Executive Summary & Pharmacokinetic Utility D-Phenylglycyl Cefaclor-d5 is a precision-engineered, stable isotope-labeled (SIL) derivative of the second-generation cephalosporin antibiotic, cefaclor. By incorporating five...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacokinetic Utility
D-Phenylglycyl Cefaclor-d5 is a precision-engineered, stable isotope-labeled (SIL) derivative of the second-generation cephalosporin antibiotic, cefaclor. By incorporating five deuterium atoms into the phenyl ring of the D-phenylglycine moiety, this compound achieves high metabolic stability while retaining the exact physicochemical properties of the unlabeled drug. It is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for rigorous pharmacokinetic tracking, bioequivalence testing, and therapeutic drug monitoring[1][2].
This whitepaper details the in-depth synthesis pathways of D-Phenylglycyl Cefaclor-d5, contrasting traditional chemical activation with advanced biocatalytic methodologies.
Retrosynthetic Strategy & Mechanistic Rationale
The structural complexity of cephalosporins dictates a convergent synthetic approach. Attempting to introduce a deuterium label directly onto the highly sensitive
β
-lactam core is synthetically prohibitive due to the risk of ring-opening degradation. Instead, the retrosynthetic strategy isolates the target into two primary synthons:
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA): The nucleophilic core.
D-Phenylglycine-d5: The electrophilic, isotopically labeled side chain.
The core challenge in this synthesis is the selective acylation of the 7-amino group of 7-ACCA without triggering the racemization of the chiral D-phenylglycine center or the hydrolytic cleavage of the
β
-lactam ring[1][3].
Chemical synthesis pathway of D-Phenylglycyl Cefaclor-d5 via succinimide ester activation.
Chemical Synthesis Pathway: Succinimide Activation
Mechanistic Causality
To drive the acylation forward, the carboxylic acid of D-phenylglycine-d5 must be transformed into a highly reactive electrophile. Using 1 generates an activated N-hydroxysuccinimide (NHS) ester[1]. The strongly electron-withdrawing trifluoroacetate group makes the succinimide an exceptional leaving group. DCM is selected as the solvent because its aprotic nature prevents premature hydrolysis of the activated ester, ensuring maximum availability for the subsequent nucleophilic attack by 7-ACCA[1].
Self-Validating Experimental Protocol
Step 1: Activation of D-Phenylglycine-d5
Procedure: Suspend D-phenylglycine-d5 (1.0 eq) in anhydrous DCM. Add trifluoroacetic acid succinimide (1.1 eq) dropwise under a nitrogen atmosphere. Stir at room temperature for 2 hours.
Self-Validation Check: The reaction visually validates itself; the initial heterogeneous suspension will transition into a clear, homogenous solution once the activated ester is fully formed. Persistent turbidity indicates moisture contamination.
Step 2: Acylation of 7-ACCA
Procedure: Cool the reaction vessel to exactly 0°C. Slowly introduce 7-ACCA (0.95 eq). Maintain stirring for 4 hours.
Causality: The 0°C temperature threshold is non-negotiable. Elevated temperatures will provide the activation energy required for the
β
-lactam ring to undergo nucleophilic self-cleavage.
Step 3: Isolation via Acidolysis
Procedure: Filter the mixture to remove unreacted solids. Adjust the filtrate pH to facilitate crystallization.
Yield Expectation: This highly controlled one-step method can yield approximately 90.7% purity[1].
While chemical synthesis is robust, it requires toxic solvents (DCM) and stringent anhydrous conditions. The modern alternative is kinetically controlled biocatalysis using 4[4]. PGA forms a transient acyl-enzyme intermediate with D-phenylglycine-d5 methyl ester (PGME-d5). 7-ACCA then acts as the nucleophile, displacing the enzyme to form the final product[3][4].
Because PGA also catalyzes the hydrolysis of the newly formed cefaclor-d5, the reaction is a race between synthesis (
Vs
) and hydrolysis (
Vh
). To manipulate Le Chatelier's principle, 5 is employed, continuously extracting the product from the aqueous phase to prevent enzymatic degradation[4][5].
Biocatalytic mechanism of PGA-mediated D-Phenylglycyl Cefaclor-d5 synthesis.
Self-Validating Experimental Protocol
Step 1: Enzymatic Coupling
Procedure: In a jacketed bioreactor, prepare a solution of PGME-d5 and 7-ACCA (molar ratio 2:1) in an aqueous buffer adjusted to pH 6.2. Introduce immobilized PGA (from Alcaligenes faecalis) at 5 IU/mL. Maintain the temperature strictly at 20°C[4][5].
Causality: A pH of 6.2 ensures the 7-amino group of 7-ACCA remains unprotonated (nucleophilic) without denaturing the PGA enzyme.
Step 2: In Situ Product Removal (ISPR)
Procedure: Circulate the reaction medium through a secondary vessel containing naphthol. Naphthol forms an insoluble clathrate-type complex with cefaclor-d5, pulling it out of the solution[4].
Self-Validation Check: Monitor the
Vs/Vh
ratio via real-time HPLC. A sustained high ratio confirms that ISPR is successfully preventing product hydrolysis. If the ratio drops, the complexation agent is saturated.
Quantitative Process Optimization
The following table summarizes the critical thermodynamic and kinetic parameters required to maximize the yield of D-Phenylglycyl Cefaclor-d5 across both methodologies.
Parameter
Chemical Route (Succinimide)
Biocatalytic Route (PGA Catalysis)
Mechanistic Rationale
Solvent System
Dichloromethane (DCM)
Aqueous Buffer
DCM prevents premature hydrolysis of the activated ester; aqueous buffers are required for enzyme stability.
Temperature
0°C
20°C
Low temp in the chemical route prevents
β
-lactam degradation; 20°C optimizes the
Vs/Vh
ratio for PGA.
pH Control
Aprotic (Reaction)
pH 6.2 (Reaction)
pH 6.2 maintains the unprotonated state of the 7-ACCA nucleophile without denaturing the biocatalyst.
Substrate Ratio
1 : 0.95 (Ester : 7-ACCA)
2:1 (PGME-d5 : 7-ACCA)
Excess acyl donor in the enzymatic route compensates for the competitive ester hydrolysis side-reaction[5].
Max Yield
~90.7%
85% - 90% (with ISPR)
ISPR and continuous acyl donor feeding mitigate product inhibition and enzymatic cleavage[1][4][5].
Regardless of the synthesis route chosen, the final isolation of D-Phenylglycyl Cefaclor-d5 relies on3[3].
Protocol: The post-reaction mixture is filtered, and the aqueous phase is stabilized at 293.15 K. Using 1 mol/L hydrochloric acid, the pH is meticulously adjusted dropwise to exactly 4.3[3].
Causality: Cefaclor is a zwitterion. At pH 4.3 (its isoelectric point), the molecule carries a net-zero charge, resulting in minimal aqueous solubility. This thermodynamic minimum forces the highly pure D-Phenylglycyl Cefaclor-d5 to precipitate out of the solution, leaving unreacted precursors and hydrolyzed byproducts dissolved in the supernatant[3].
References
Taylor & Francis Online. Enzymatic Preparation of Cefaclor with Immobilized Penicillin Acylase. Retrieved from: [Link]
American Chemical Society (ACS). Mechanistic Insights into Cefaclor Crystallization in Enzymatic Environments: From Nucleation to Morphology. Retrieved from:[Link]
PubMed (NIH). Enhanced enzymatic synthesis of a semi-synthetic cephalosprin, cefaclor, with in situ product removal. Retrieved from:[Link]
D-Phenylglycyl Cefaclor-d5: Mechanistic Insights and Analytical Workflows in Cephalosporin Impurity Profiling Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, controlling high-molecula...
Author: BenchChem Technical Support Team. Date: April 2026
D-Phenylglycyl Cefaclor-d5: Mechanistic Insights and Analytical Workflows in Cephalosporin Impurity Profiling
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, controlling high-molecular-weight impurities in beta-lactam antibiotics is critical due to their potent immunogenic properties. D-Phenylglycyl Cefaclor-d5 is a highly specialized, stable isotope-labeled internal standard (SIL-IS) engineered specifically for the precise quantification of D-Phenylglycyl Cefaclor[1].
D-Phenylglycyl Cefaclor—officially designated in pharmacopeial monographs as2[2] or N-Phenylglycyl Cefaclor[3]—is a synthetic byproduct that arises during the production of the second-generation cephalosporin, Cefaclor[4]. By leveraging the d5-labeled analog, analytical scientists can deploy Isotope Dilution Mass Spectrometry (IDMS) to achieve absolute quantitative certainty during pharmacokinetic tracking, bioequivalence testing, and quality control[5].
Structural Elucidation and Physicochemical Data
To develop a robust analytical method, one must understand the structural relationship between the native impurity and the SIL-IS. The deuterium atoms in D-Phenylglycyl Cefaclor-d5 are strategically incorporated onto the phenyl ring of the phenylglycine moiety.
Causality of Isotope Placement: Protons attached to heteroatoms (like the primary amine or amide nitrogen) are highly labile. If these positions were deuterated, they would undergo rapid Hydrogen-Deuterium Exchange (HDX) with the aqueous mobile phases used in Liquid Chromatography, leading to a complete loss of the mass shift. Labeling the stable C-H bonds on the aromatic ring prevents HDX, ensuring the +5.04 Da mass shift remains permanent and reliable throughout the LC-MS/MS workflow.
Table 1: Physicochemical Comparison of Native Impurity and SIL-IS
Understanding how Impurity H forms is essential for both upstream process optimization and downstream analytical detection. Cefaclor is synthesized by acylating 7-amino-3-chloro-cephalosporanic acid (7-ACCA) with an activated derivative of D-phenylglycine[5].
Because the newly synthesized Cefaclor molecule retains a primary amine on its D-phenylglycyl side chain, it remains nucleophilic. In the presence of excess activated D-phenylglycine—or if reaction quenching is delayed—this primary amine acts as a nucleophile and attacks a second molecule of the reagent. This over-acylation yields the dimeric-like structure of D-Phenylglycyl Cefaclor (Impurity H).
Figure 1: Synthetic pathway of Cefaclor and its over-acylated byproduct, Impurity H.
Self-Validating LC-MS/MS Protocol
To quantify Impurity H at trace levels (ppm) within an active pharmaceutical ingredient (API) or biological matrix, a highly specific Isotope Dilution LC-MS/MS methodology is required. The following protocol is designed as a self-validating system, ensuring that any fluctuations in extraction efficiency or instrument sensitivity are mathematically neutralized.
Step-by-Step Methodology
Step 1: Standard Preparation & Quenching
Action: Dissolve native D-Phenylglycyl Cefaclor and D-Phenylglycyl Cefaclor-d5 in a cold extraction solvent of 0.1% formic acid in water/acetonitrile (80:20, v/v).
Causality: The beta-lactam ring of cephalosporins is highly susceptible to nucleophilic attack and hydrolysis at neutral/alkaline pH or elevated temperatures. Utilizing an acidic, cold environment self-validates the integrity of the standard by actively quenching degradation pathways before analysis begins.
Step 2: Matrix Spiking (Isotope Dilution)
Action: Spike a constant concentration (e.g., 50 ng/mL) of the SIL-IS (d5) into all calibration standards, Quality Control (QC) samples, and unknown API/plasma batches prior to sample extraction.
Causality: Co-eluting matrix components (like excipients or plasma proteins) can severely suppress or enhance ionization in the Electrospray Ionization (ESI) source. Because the d5-isotope is chemically identical to the native impurity, it co-elutes exactly and experiences identical matrix effects. The peak area ratio (Native/IS) becomes a self-validating metric, rendering the final quantification immune to matrix-induced signal fluctuations.
Step 3: Chromatographic Separation
Action: Utilize a sub-2 µm C18 UHPLC column with a shallow gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
Causality: D-Phenylglycyl Cefaclor can undergo in-source fragmentation within the mass spectrometer, cleaving the extra phenylglycyl group to yield a fragment identical to the Cefaclor API (m/z 368). Baseline chromatographic separation between the massive API peak and the trace Impurity H peak is mandatory to prevent the API from generating false-positive impurity signals.
Step 4: MRM Detection
Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions m/z 501.1 → [Fragment] for native Impurity H, and m/z 506.1 → [Fragment] for the d5-IS.
Causality: The +5 Da mass shift ensures absolute specificity. It guarantees there is no isotopic cross-talk or spectral overlap between the analyte and the internal standard, providing definitive quantitative trustworthiness.
Figure 2: Self-validating IDMS workflow utilizing the d5 SIL-IS for exact quantification.
References
Pharmaffiliates. "Chemical Name : D-Phenylglycyl Cefaclor-d5 | Pharmaffiliates." Pharmaffiliates.com.
Clearsynth. "D-Phenylglycyl Cefaclor-d5 | CAS No. | Clearsynth." Clearsynth.com.
An In-Depth Technical Guide to the Isotopic Labeling of D-Phenylglycyl Cefaclor-d5
Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and application of D-Phenylglycyl Cefaclor-d5, a critical stable isotope-labeled internal standard (SIL-IS) for bioanaly...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of D-Phenylglycyl Cefaclor-d5, a critical stable isotope-labeled internal standard (SIL-IS) for bioanalytical and pharmacokinetic (PK) studies. The strategic placement of five deuterium atoms on the phenyl ring of the D-phenylglycyl side chain offers a robust tool for precise quantification of the parent antibiotic, Cefaclor, in complex biological matrices. This document details the rationale for isotopic labeling, step-by-step synthetic protocols for the deuterated precursor and the final active pharmaceutical ingredient (API), in-depth analytical characterization methodologies, and a validated application in quantitative bioanalysis. It is intended for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry, drug metabolism, and pharmacokinetics.
Introduction: The Imperative for Isotopic Labeling in Drug Development
In modern drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying drugs and their metabolites in biological fluids due to its exceptional sensitivity and specificity. The accuracy of these quantitative assays hinges on the use of an appropriate internal standard (IS) to correct for variations in sample processing and instrument response.
An ideal internal standard is a compound that behaves identically to the analyte during extraction and ionization but is distinguishable by the mass spectrometer. A Stable Isotope-Labeled Internal Standard (SIL-IS), where several atoms in the drug molecule are replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), represents the pinnacle of internal standards[1]. D-Phenylglycyl Cefaclor-d5 is the deuterium-labeled analog of Cefaclor, a second-generation cephalosporin antibiotic widely used to treat bacterial infections[2][3][4]. The incorporation of five deuterium atoms onto the phenylglycine moiety provides a mass shift of 5 Daltons, allowing for its co-elution with unlabeled Cefaclor but separate detection by MS, thereby ensuring the most accurate quantification possible in pharmacokinetic and bioequivalence studies[1][2][5].
Synthetic Strategy: A Modular Approach
The synthesis of Cefaclor-d5 is best approached modularly, focusing on two primary components: the synthesis of the isotopically labeled side-chain precursor, D-phenylglycine-d5, and the synthesis of the core β-lactam nucleus, 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA). These two intermediates are then coupled to yield the final product.
Synthesis of Key Intermediate: 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
7-ACCA is the pivotal intermediate in the synthesis of Cefaclor[6][7]. Its preparation is a multi-step process that can be achieved through various patented routes, often starting from the more readily available 7-aminocephalosporanic acid (7-ACA)[8]. A common and robust pathway involves the transformation of a protected 3-hydroxy cephem derivative.
The primary challenges in 7-ACCA synthesis are the selective chlorination at the C-3 position and the subsequent deprotection of the amino and carboxyl groups without compromising the integrity of the sensitive β-lactam ring[6]. Both chemical and chemoenzymatic methods have been developed to achieve high yields and purity[8][9]. For instance, a chemoenzymatic approach often involves the use of immobilized penicillin G acylase for the mild and efficient deprotection of the C-7 amino group[6][7][10]. A representative chemical synthesis pathway is outlined below.
Caption: High-level overview of a chemical synthesis route for 7-ACCA.
Synthesis of Labeled Precursor: D-Phenylglycine-d5
The core of the isotopic labeling strategy lies in the preparation of the deuterated D-phenylglycine side chain. This is achieved by first performing a hydrogen-deuterium exchange on the aromatic ring of a phenylglycine precursor, followed by enantiomeric resolution to isolate the desired D-isomer.
Causality of Experimental Choice: An acid-catalyzed exchange using deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O) is an effective method for perdeuterating the aromatic ring without affecting the stereocenter at that stage. The strong acidic conditions facilitate electrophilic substitution on the aromatic ring, where deuterons (D⁺) replace protons (H⁺). Following deuteration, a racemic mixture of DL-phenylglycine-d5 is obtained. Since the biological activity of Cefaclor is dependent on the D-configuration of the phenylglycyl side-chain, a kinetic resolution step is mandatory. This can be efficiently achieved using a resolving agent like (+)-tartaric acid, which selectively crystallizes with the D-enantiomer's ester derivative.
Experimental Protocol: Synthesis and Resolution of D-Phenylglycine-d5
Deuteration:
To a sealed, heavy-walled pressure vessel, add L-phenylalanine and a solution of 85% D₂SO₄ in D₂O.
Heat the mixture at 50°C for approximately 48-60 hours. Monitor the reaction by ¹H NMR for the disappearance of aromatic proton signals.
Cool the reaction mixture and carefully neutralize with a base (e.g., NaOD in D₂O) to precipitate the racemic DL-phenylglycine-d5.
Filter, wash the solid with D₂O, and dry under vacuum to yield DL-phenylglycine-d5.
Esterification:
Suspend the racemic DL-phenylglycine-d5 in ethanol.
Cool the suspension in an ice bath and bubble dry HCl gas through it until saturation, or add thionyl chloride dropwise, to form the ethyl ester hydrochloride salt.
Allow the reaction to warm to room temperature and stir overnight.
Remove the solvent under reduced pressure to obtain the crude racemic ethyl ester.
Kinetic Resolution:
Dissolve the racemic ethyl ester in aqueous ethanol.
Add one molar equivalent of (+)-tartaric acid to the solution.
Allow the mixture to stand, promoting the crystallization of the D-ester hydrogen (+)-tartrate salt.
Filter the crystals and wash with cold ethanol.
Hydrolysis:
Treat the isolated tartrate salt with a strong acid (e.g., HCl) to hydrolyze the ester back to the carboxylic acid.
Purify by recrystallization to obtain enantiomerically pure D-Phenylglycine-d5.
Final Coupling Step: Synthesis of D-Phenylglycyl Cefaclor-d5
With both the labeled side chain and the cephem nucleus in hand, the final step is an acylation reaction. A common laboratory-scale method involves activating the carboxylic acid of D-phenylglycine-d5 to facilitate its coupling with the C-7 amino group of 7-ACCA[11].
Causality of Experimental Choice: The carboxylic acid of D-phenylglycine-d5 is not sufficiently electrophilic to react directly with the amino group of 7-ACCA. Therefore, an activating agent is required. Trifluoroacetic acid succinimide is an effective choice as it forms a highly reactive mixed anhydride with the phenylglycine, which is then readily attacked by the nucleophilic amine of 7-ACCA[11][12]. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and provides good solubility for the reactants[11][12]. The reaction is typically run at a controlled temperature to minimize side reactions and degradation of the β-lactam ring.
Caption: Workflow for the chemical synthesis of Cefaclor-d5.
Experimental Protocol: Acylation of 7-ACCA with D-Phenylglycine-d5
Activation of D-Phenylglycine-d5:
In a reaction vessel under an inert atmosphere (N₂), dissolve D-phenylglycine-d5, triethylamine (Et₃N), and trifluoroacetic acid succinimide in dichloromethane (DCM).
Stir the mixture at 25°C for 2 hours to form the activated intermediate[12].
Preparation of 7-ACCA Solution:
In a separate vessel, suspend 7-ACCA in DCM and cool to 0°C.
Add an organic base such as tetramethylguanidine and stir for 30 minutes to form a soluble salt solution[12].
Coupling Reaction:
Cool the activated D-phenylglycine-d5 solution to 0°C.
Slowly add the 7-ACCA solution dropwise.
Allow the reaction mixture to warm to 20°C and stir for 2-3 hours[12].
Workup and Purification:
Add acid (e.g., dilute HCl) to the reaction mixture for hydrolysis and phase separation.
Separate the aqueous layer containing the Cefaclor-d5 salt.
Adjust the pH of the aqueous solution to the isoelectric point of Cefaclor (approx. 4-6) using a base (e.g., ammonia water) to precipitate the product[12].
Allow the product to crystallize, then filter, wash with cold water, and dry under vacuum to yield pure D-Phenylglycyl Cefaclor-d5.
Analytical Characterization and Quality Control
Confirmation of the structure, isotopic enrichment, and purity of the final Cefaclor-d5 product is a self-validating system essential for its use as a reliable standard. This is primarily achieved through Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
LC-MS/MS is the definitive technique for confirming the mass of the labeled compound. The analysis will show a molecular ion peak (or its adduct, e.g., [M+H]⁺) that is 5 Daltons higher than that of unlabeled Cefaclor. Furthermore, the fragmentation pattern in MS/MS should be consistent with the known fragmentation of Cefaclor, with the mass of the phenylglycyl-related fragment ion also shifted by 5 Daltons.
+5 Da shift in precursor and key fragment confirms d5 labeling[2][13][14].
Table 1: Comparative LC-MS/MS transitions for Cefaclor and Cefaclor-d5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation and verifies the position of the deuterium labels.
¹H NMR: The most telling feature in the ¹H NMR spectrum of Cefaclor-d5 will be the complete or near-complete absence of signals in the aromatic region (typically ~7.4 ppm) corresponding to the five protons of the phenyl ring. The remaining signals for the β-lactam core and the α-proton of the side chain should remain, confirming the integrity of the rest of the molecule.
¹³C NMR: In the ¹³C NMR spectrum, the signals corresponding to the deuterated carbons of the phenyl ring will be significantly diminished in intensity. They will also appear as multiplets (typically triplets for C-D) due to ¹³C-¹H coupling being replaced by ¹³C-²H coupling[15].
Application in Quantitative Bioanalysis
The primary application of Cefaclor-d5 is as an internal standard for the quantification of Cefaclor in biological samples like human plasma for pharmacokinetic studies[5][16][17].
Caption: A typical bioanalytical workflow for Cefaclor quantification.
Protocol: Quantification of Cefaclor in Human Plasma
Sample Preparation:
To 100 µL of human plasma sample, add 10 µL of a Cefaclor-d5 working solution (as internal standard).
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins[5][16].
Vortex for 1 minute, then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
LC-MS/MS Analysis:
Transfer the supernatant to an autosampler vial.
Inject an aliquot (e.g., 5-10 µL) onto a C18 analytical column (e.g., Ultimate XB C18, 2.1 × 50.0 mm, 5.0 μm)[5][13].
Perform chromatographic separation using a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[5][16].
Monitor the eluent using a tandem mass spectrometer in positive-ion electrospray ionization (ESI+) mode.
Use the Multiple Reaction Monitoring (MRM) transitions specified in Table 1 to detect Cefaclor and Cefaclor-d5.
Data Analysis:
Construct a calibration curve by plotting the peak area ratio (Cefaclor / Cefaclor-d5) against the concentration of Cefaclor standards.
Determine the concentration of Cefaclor in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The synthesis of D-Phenylglycyl Cefaclor-d5 is a well-defined process that combines classic organic chemistry with the specific requirements of isotopic labeling. By strategically deuterating the phenylglycyl side chain, a highly reliable internal standard is created that co-elutes with the parent drug, correcting for matrix effects and system variability with unparalleled accuracy. The modular synthesis, rigorous analytical characterization, and validated application detailed in this guide provide a robust framework for researchers and drug development professionals to produce and utilize Cefaclor-d5, ultimately enhancing the quality and reliability of critical pharmacokinetic and bioanalytical data.
References
Benchchem. Application Notes and Protocols: Synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) from a 7-ACA Precursor.
The Analytical Imperative of D-Phenylglycyl Cefaclor-d5: Physicochemical Profiling and LC-MS/MS Methodologies
Executive Summary Cefaclor is a widely prescribed second-generation cephalosporin antibiotic. During its industrial synthesis, over-acylation inevitably leads to the formation of Cefaclor EP Impurity H, chemically known...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cefaclor is a widely prescribed second-generation cephalosporin antibiotic. During its industrial synthesis, over-acylation inevitably leads to the formation of Cefaclor EP Impurity H, chemically known as D-Phenylglycyl Cefaclor[1]. To accurately quantify this impurity in drug substances and biological matrices, analytical scientists rely on Stable Isotope-Labeled Internal Standards (SIL-IS). This technical guide explores the physicochemical properties of 2, detailing its mechanistic origins and providing a self-validating LC-MS/MS protocol designed for rigorous quality control and pharmacokinetic profiling[2].
Physicochemical and Structural Profiling
Understanding the physical and chemical properties of D-Phenylglycyl Cefaclor-d5 is critical for optimizing extraction and chromatography. The compound features a beta-lactam core fused to a dihydrothiazine ring, characteristic of cephalosporins, but is distinguished by a secondary D-phenylglycyl moiety[1]. The stable isotope label consists of five deuterium atoms strategically placed on the phenyl ring of the terminal D-phenylglycyl group[2]. This placement ensures that the deuterium atoms are non-exchangeable in aqueous solvents, preserving the isotopic integrity of the standard during analysis.
Table 1: Physicochemical Properties of D-Phenylglycyl Cefaclor-d5
5 Deuterium atoms (on the terminal phenyl ring)[2]
Solubility
Soluble in Methanol, DMSO; slightly soluble in Water
Mechanistic Origins: The Formation of EP Impurity H
In the synthesis of Cefaclor, the 7-amino-3-chloro-cephalosporanic acid (7-ACCA) core undergoes primary acylation with activated D-phenylglycine. However, the newly attached D-phenylglycyl group contains a free primary amine. Under sub-optimal stoichiometric conditions, this amine acts as a nucleophile, attacking another molecule of activated D-phenylglycine. This secondary acylation yields N-Phenylglycyl Cefaclor (EP Impurity H)[1].
Mechanistic pathway of Cefaclor EP Impurity H formation via secondary acylation.
Self-Validating LC-MS/MS Analytical Protocol
The quantification of cephalosporin impurities in complex matrices is notoriously difficult due to the instability of the beta-lactam ring and severe matrix effects during Electrospray Ionization (ESI). Utilizing a 3 (SIL-IS) is considered the gold standard, as it perfectly co-elutes with the target analyte, experiencing identical ion suppression or enhancement[3].
The following protocol is engineered as a self-validating system . By continuously monitoring the response variance of the D-Phenylglycyl Cefaclor-d5 internal standard, the system automatically flags extraction failures or localized matrix effects, ensuring absolute data trustworthiness.
Step-by-Step Methodology:
Standard Preparation : Dissolve D-Phenylglycyl Cefaclor-d5 in a 50:50 Methanol:Water mixture to yield a 1 mg/mL stock.
Causality: The mixed solvent ensures complete dissolution of the hydrophobic pentadeuteriophenyl ring while preventing hydrolytic degradation of the highly strained beta-lactam core.
Sample Spiking : Aliquot 100 µL of the sample matrix and spike with 10 µL of a 100 ng/mL IS working solution.
Causality: Introducing the SIL-IS prior to any sample manipulation ensures it undergoes the exact same degradation and extraction losses as the endogenous impurity[3].
Protein Precipitation (Extraction) : Add 300 µL of cold (-20°C) Acetonitrile containing 0.1% Formic Acid.
Causality: Acetonitrile rapidly denatures matrix proteins. The cold temperature minimizes thermal degradation of the cephalosporin ring, while formic acid maintains a low pH, stabilizing the molecule and pre-ionizing it for positive-mode ESI.
Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Causality: Forces the precipitated proteinaceous mass into a tight pellet, allowing the recovery of a clear supernatant, which prevents LC column clogging and reduces source fouling.
LC-MS/MS Acquisition : Inject 5 µL onto a sub-2 µm C18 column. Monitor the MRM transitions for the unlabeled impurity (m/z 501.1 → product ion) and the d5-labeled IS (m/z 506.1 → product ion).
Causality: The C18 column provides necessary hydrophobic retention. MRM transitions filter out background noise, providing absolute structural specificity.
Self-Validation Check : Calculate the IS peak area across all samples. If the coefficient of variation (CV) exceeds 15%, the analytical run is automatically invalidated.
Causality: A stable IS response proves that extraction efficiency was uniform and matrix effects were successfully mitigated across the entire batch.
Self-validating LC-MS/MS workflow for quantifying Impurity H using a SIL-IS.
Data Presentation & System Validation Criteria
To guarantee the scientific integrity of the results, the analytical batch must meet strict validation criteria. The table below summarizes the quantitative thresholds that validate the assay's performance.
A Technical Guide to D-Phenylglycyl Cefaclor-d5 for Pharmaceutical Research
An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Analysis In the landscape of modern drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Analysis
In the landscape of modern drug development and analysis, precision and accuracy are paramount. The cephalosporin antibiotic Cefaclor is widely used to treat a variety of bacterial infections.[1][2] To ensure its safety and efficacy, rigorous analytical methods are required to quantify the active pharmaceutical ingredient (API) and its related impurities in various biological and pharmaceutical matrices. D-Phenylglycyl Cefaclor-d5, a stable isotope-labeled (SIL) analog of a known Cefaclor impurity, serves as an invaluable tool for researchers in this endeavor.[3][4] Its near-identical physicochemical properties to the unlabeled analyte allow it to function as an ideal internal standard in bioanalytical studies, effectively compensating for variability in sample preparation and analysis. This technical guide provides a comprehensive overview of D-Phenylglycyl Cefaclor-d5, from its commercial sourcing and synthesis to its analytical characterization and application in robust, validated bioanalytical methods.
I. Commercial Sourcing and Supplier Qualification
The procurement of high-quality, well-characterized D-Phenylglycyl Cefaclor-d5 is the foundational step for any reliable analytical study. Several reputable commercial suppliers specialize in the synthesis and distribution of isotopically labeled compounds for pharmaceutical research. When selecting a supplier, it is crucial to assess not only the product's purity and isotopic enrichment but also the comprehensiveness of the accompanying documentation, such as the Certificate of Analysis (CoA).
Table 1: Prominent Commercial Suppliers of D-Phenylglycyl Cefaclor-d5
Supplier
Website
Key Offerings
Clearsynth
Offers D-Phenylglycyl Cefaclor-d5 as a stable isotope-labeled analog of a Cefaclor impurity, accompanied by a Certificate of Analysis.
EvitaChem
Provides D-Phenylglycyl Cefaclor-d5 for pharmacological research, particularly for studies involving drug metabolism and pharmacokinetics.
Supplies a range of Cefaclor impurities and related compounds, including stable isotope-labeled analogs, with supporting analytical data.[6]
Expert Insight: Beyond the product specifications, a supplier's commitment to quality is reflected in their transparency and the level of technical support they provide. A comprehensive CoA should include details on the compound's identity (confirmed by techniques like NMR and MS), purity (typically determined by HPLC), and isotopic enrichment.
II. Synthesis and Characterization of D-Phenylglycyl Cefaclor-d5
The synthesis of D-Phenylglycyl Cefaclor-d5 is a multi-step process that involves the preparation of deuterated D-phenylglycine followed by its coupling with the Cefaclor nucleus.
A. Synthesis of Deuterated D-Phenylglycine (d5)
The introduction of deuterium atoms onto the phenyl ring of D-phenylglycine is a critical step. This can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange.
Illustrative Protocol for Deuteration of D-Phenylglycine:
Dissolution: Dissolve D-phenylglycine in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).
Heating: Heat the mixture under reflux for a specified period to facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium atoms from the solvent.
Neutralization and Isolation: After the reaction is complete, cool the mixture and carefully neutralize it with a suitable base (e.g., ammonium hydroxide) to precipitate the deuterated D-phenylglycine.
Purification: Collect the product by filtration, wash it with deuterated water, and dry it under vacuum. The purity and isotopic enrichment should be confirmed by NMR and mass spectrometry.
B. Enzymatic Coupling to Form D-Phenylglycyl Cefaclor-d5
The coupling of the deuterated D-phenylglycine with the Cefaclor nucleus, 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ACCA), is often achieved enzymatically to ensure stereoselectivity and high yields. Penicillin G acylase is a commonly used enzyme for this transformation.[7]
Step-by-Step Enzymatic Synthesis Protocol:
Activation of Deuterated D-Phenylglycine: Convert the deuterated D-phenylglycine to an activated form, such as a methyl ester (D-phenylglycine-d5 methyl ester), to facilitate the enzymatic reaction.[8][9]
Reaction Setup: In an aqueous buffer system at a controlled pH (typically around 6.5-7.0) and temperature (e.g., 20-25°C), combine 7-ACCA and the activated deuterated D-phenylglycine.[7][10]
Enzymatic Reaction: Add immobilized penicillin G acylase to the reaction mixture to catalyze the acylation of 7-ACCA with the deuterated D-phenylglycine derivative.
Monitoring the Reaction: Monitor the progress of the reaction by HPLC until the desired conversion is achieved.
Product Isolation and Purification: Once the reaction is complete, separate the enzyme from the reaction mixture by filtration. Adjust the pH of the filtrate to the isoelectric point of D-Phenylglycyl Cefaclor-d5 to induce precipitation. Collect the product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or preparative HPLC.
Synthesis workflow for D-Phenylglycyl Cefaclor-d5.
C. Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized D-Phenylglycyl Cefaclor-d5.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
A validated, stability-indicating HPLC method is crucial for determining the purity of D-Phenylglycyl Cefaclor-d5 and for separating it from potential process-related impurities and degradation products.
Table 2: Validated HPLC Method for Cefaclor and Related Substances
Parameter
Condition
Column
C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase
Gradient of 50 mM phosphate buffer (pH 4.0) and acetonitrile[11]
Trustworthiness through Self-Validation: The suitability of this method for its intended purpose should be demonstrated through a comprehensive validation study, including specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[12]
2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment:
Mass spectrometry is a powerful tool for confirming the molecular weight of D-Phenylglycyl Cefaclor-d5 and for determining its isotopic enrichment. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of D-Phenylglycyl Cefaclor-d5.[14][15] The ¹H NMR spectrum will show the characteristic signals for the Cefaclor core, while the signals corresponding to the aromatic protons of the phenylglycyl moiety will be absent or significantly diminished, confirming successful deuteration. The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.
III. Application as an Internal Standard in Bioanalysis
The primary application of D-Phenylglycyl Cefaclor-d5 is as an internal standard in the quantification of Cefaclor in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a SIL-IS is considered the gold standard in quantitative bioanalysis for several reasons:
Co-elution: The SIL-IS co-elutes with the analyte, meaning it experiences the same chromatographic conditions and potential matrix effects (ion suppression or enhancement).
Similar Extraction Recovery: The SIL-IS has virtually identical extraction recovery to the analyte, compensating for losses during sample preparation.
Improved Accuracy and Precision: By normalizing the analyte response to the IS response, the method's accuracy and precision are significantly improved.
Rationale for using a stable isotope-labeled internal standard.
B. Validated LC-MS/MS Method for Cefaclor in Human Plasma
The following is a detailed protocol for the quantification of Cefaclor in human plasma using D-Phenylglycyl Cefaclor-d5 as an internal standard. This method is based on published and validated procedures.
Step-by-Step Bioanalytical Protocol:
Sample Preparation:
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the D-Phenylglycyl Cefaclor-d5 internal standard working solution.
Vortex briefly to mix.
Add 300 µL of acetonitrile to precipitate the plasma proteins.
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis:
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 5 µm).
Mobile Phase:
A: 0.1% formic acid in water
B: 0.1% formic acid in acetonitrile
Gradient Elution: A suitable gradient program to achieve separation of Cefaclor from endogenous plasma components.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode.
Multiple Reaction Monitoring (MRM) Transitions:
Cefaclor: m/z 368.2 → 191.1
D-Phenylglycyl Cefaclor-d5: m/z 373.2 → 196.1
Data Analysis: Quantify Cefaclor by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Table 3: Key Validation Parameters for the Bioanalytical Method
Parameter
Acceptance Criteria (as per FDA/ICH M10 Guidelines)
Selectivity
No significant interfering peaks at the retention times of the analyte and IS.
Linearity
Correlation coefficient (r²) ≥ 0.99
Accuracy
Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision
Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Matrix Effect
Assessed to ensure no significant ion suppression or enhancement.
Stability
Analyte and IS stable under all relevant storage and processing conditions.
IV. Understanding Cefaclor Impurities
A thorough understanding of the potential impurities in Cefaclor is essential for developing robust analytical methods and for ensuring the quality and safety of the drug product. Impurities can arise from the manufacturing process or from the degradation of the API over time.[6][16] D-Phenylglycyl Cefaclor is one such process-related impurity.
Common Cefaclor Impurities and Their Origins:
Process-Related Impurities: These are substances that are formed during the synthesis of Cefaclor and are not completely removed during purification. Examples include unreacted starting materials, intermediates, and by-products of side reactions. D-Phenylglycyl Cefaclor is an example of an impurity that can arise from the presence of D-phenylglycine dimers or from the reaction of Cefaclor with another molecule of D-phenylglycine.[3]
Degradation Products: These are formed by the chemical breakdown of Cefaclor over time due to factors such as hydrolysis, oxidation, and photolysis.[17][18] Common degradation pathways include the opening of the β-lactam ring and modifications to the dihydrothiazine ring.
Isomers: The Δ³-isomer of Cefaclor is a common impurity that can form during synthesis or storage.
The identification and control of these impurities are governed by regulatory guidelines such as ICH Q3A, which sets thresholds for reporting, identification, and qualification of impurities in new drug substances.[3][6][11][16]
Origins of Cefaclor impurities.
V. Conclusion
D-Phenylglycyl Cefaclor-d5 is a vital tool for researchers and scientists in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard enables the development of highly accurate and precise bioanalytical methods for the quantification of Cefaclor. This technical guide has provided a comprehensive overview of the key aspects related to D-Phenylglycyl Cefaclor-d5, from its commercial availability and synthesis to its analytical characterization and practical application. By adhering to the principles and protocols outlined herein, researchers can ensure the generation of high-quality, reliable data that is essential for advancing drug development and ensuring patient safety.
VI. References
Olsen, B. A., et al. (1993). Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Journal of Chromatography A, 648(1), 165-173.
SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Retrieved from [Link]
Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1992). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 30(6), 211–216.
Veeprho. (n.d.). Cefaclor Impurities and Related Compound. Retrieved from [Link]
Ding, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 176, 112818.
Yousef, G. S., et al. (2003). Enhanced enzymatic synthesis of a semi-synthetic cephalosprin, cefaclor, with in situ product removal. Journal of Molecular Catalysis B: Enzymatic, 26(3-6), 251-260.
Pharmaffiliates. (n.d.). cefaclor-impurities. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structures of Cefaclor (1), Cephalexine (2), Amoxicillin (3) and Pen-V (4). Retrieved from [Link]
Google Patents. (n.d.). CN105769873A - Cefaclor preparation and preparation method thereof. Retrieved from
Siddiqui, M. R., et al. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan journal of pharmaceutical sciences, 30(5), 1645–1649.
Varvounis, G., et al. (2022). Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol. Crystal Growth & Design, 22(2), 1276-1286.
Shah, J., et al. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 262-268.
U.S. Food and Drug Administration. (n.d.). 64165 Cefaclor Chemistry Review. Retrieved from [Link]
ResearchGate. (n.d.). Structure of Cefaclor (a) and Clarithromycin (b). Retrieved from [Link]
Merck Index. (n.d.). Cefaclor. Retrieved from [Link]
Sim, J. H., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2235.
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 2 and 3 (at 400 MHz in CDCl 3 , in ppm, J in. Retrieved from [Link]
Government of Thailand. (n.d.). CEFACLOR. Retrieved from [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Indelicato, J. M., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of pharmaceutical sciences, 86(5), 605–613.
Indelicato, J. M., et al. (1994). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of pharmaceutical sciences, 83(9), 1297–1301.
Google Patents. (n.d.). CN103757085B - Cefaclor and synthetic method thereof. Retrieved from
ResearchGate. (n.d.). High performance liquid chromatographic determination of cefaclor and cephalexin using fluorescence detection following precolumn derivatization. Retrieved from [Link]
Google Patents. (n.d.). CA1052716A - Process for the enzymatic resolution of dl-phenyl glycine amide into its optically active antipodes. Retrieved from
Semantic Scholar. (n.d.). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Retrieved from [Link]
Takahashi, S., et al. (1983). Production of D-phenylglycine-related amino acids by immobilized microbial cells. Journal of fermentation technology, 61(2), 163-169.
Li, C., et al. (2018). Efficient access to l-phenylglycine using a newly identified amino acid dehydrogenase from Bacillus clausii. Catalysis Science & Technology, 8(1), 173-180.
Application Note: Use of D-Phenylglycyl Cefaclor-d5 as a Stable Isotope-Labeled Internal Standard for Impurity Profiling in LC-MS/MS
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Bioanalytical Protocol Executive Summary The accurate quantification of active pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Bioanalytical Protocol
Executive Summary
The accurate quantification of active pharmaceutical ingredients (APIs) and their associated impurities is a cornerstone of drug development and regulatory compliance (ICH Q3A/Q3B). Cefaclor is a widely prescribed second-generation cephalosporin antibiotic. During its synthesis—typically via the acylation of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) with D-phenylglycine—a known byproduct, D-Phenylglycyl Cefaclor (EP Impurity H) , can form[1].
Monitoring this impurity at trace levels in both API batch release testing and in vivo toxicokinetic (TK) studies requires extreme analytical sensitivity and precision. To achieve this, D-Phenylglycyl Cefaclor-d5 (where the phenyl ring of the added phenylglycyl moiety is fully deuterated) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2][3]. This application note details the scientific rationale, physicochemical properties, and a self-validating LC-MS/MS protocol for utilizing this SIL-IS to achieve matrix-effect-free quantification.
Scientific Rationale: The Superiority of SIL-IS in LC-MS/MS
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the primary challenge in bioanalysis and trace impurity profiling is the matrix effect —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting endogenous compounds or high concentrations of the parent API[4].
While structural analogs (e.g., flucloxacillin or cephalexin) are sometimes used as internal standards, they possess different physicochemical properties, leading to different chromatographic retention times. Consequently, they do not experience the exact same matrix environment as the target analyte[4].
D-Phenylglycyl Cefaclor-d5 circumvents this issue through isotopic logic:
Perfect Co-elution: The substitution of five hydrogen atoms with deuterium on the phenyl ring results in nearly identical lipophilicity and pKa compared to the unlabeled impurity. The SIL-IS co-elutes precisely with D-Phenylglycyl Cefaclor.
Signal Normalization: Any ionization suppression occurring in the Electrospray Ionization (ESI) source affects both the analyte and the SIL-IS equally. By quantifying the ratio of the analyte signal to the IS signal, the matrix effect is mathematically canceled out.
Mass Discrimination: The +5 Da mass shift ensures there is no isotopic cross-talk or spectral overlap between the analyte and the internal standard during Multiple Reaction Monitoring (MRM).
Mechanism of matrix effect compensation using a stable isotope-labeled internal standard.
Physicochemical & Mass Spectrometric Properties
Understanding the molecular characteristics of the target and its IS is critical for optimizing the mass spectrometry parameters. The addition of the D-phenylglycyl group to Cefaclor significantly increases its molecular weight and alters its fragmentation pathway compared to the parent drug.
This protocol is designed for the quantification of D-Phenylglycyl Cefaclor in biological matrices (e.g., plasma for TK studies) or complex API formulations. The methodology ensures robust extraction recovery and high-resolution separation from the parent Cefaclor API.
Preparation of Standard Solutions
Primary Stock Solutions: Dissolve 1.0 mg of D-Phenylglycyl Cefaclor and 1.0 mg of D-Phenylglycyl Cefaclor-d5 in 1.0 mL of Methanol:Water (50:50, v/v) to yield 1.0 mg/mL stocks. Store at -20°C.
Working Solutions: Dilute the target impurity stock serially with 0.1% Formic Acid in Water to create calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.
SIL-IS Working Solution: Dilute the D-Phenylglycyl Cefaclor-d5 stock to a constant concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
Causality Check: Protein precipitation using organic solvents is chosen over Solid Phase Extraction (SPE) for cephalosporins to prevent beta-lactam ring degradation under extreme pH conditions, while efficiently denaturing binding proteins[6].
Transfer 50 µL of plasma sample (or dissolved API solution) into a clean microcentrifuge tube.
Spike with 10 µL of the SIL-IS working solution (50 ng/mL). Vortex for 10 seconds.
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the analytes.
Vortex vigorously for 2 minutes to ensure complete phase mixing.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant to an LC autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
UHPLC-MS/MS workflow utilizing D-Phenylglycyl Cefaclor-d5 for impurity profiling.
UHPLC Chromatographic Conditions
Causality Check: A gradient elution is employed to rapidly elute the highly polar parent Cefaclor API early in the run, while retaining the bulkier, more lipophilic D-Phenylglycyl Cefaclor impurity. This prevents the massive API peak from causing ion suppression in the impurity's retention window.
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Table 2: UHPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.00
0.40
95.0
5.0
1.00
0.40
95.0
5.0
4.00
0.40
40.0
60.0
5.00
0.40
10.0
90.0
6.00
0.40
10.0
90.0
6.10
0.40
95.0
5.0
8.00
0.40
95.0
5.0
Mass Spectrometry (MRM) Parameters
Causality Check: Formic acid in the mobile phase provides abundant protons, making Positive Electrospray Ionization (ESI+) the optimal choice. The MRM transitions monitor the cleavage of the phenylglycine moiety from the cephalosporin core, which is the most stable and abundant fragmentation pathway.
Table 3: Optimized MRM Transitions
Compound
Precursor Ion (Q1)
Product Ion (Q3)
Declustering Potential (V)
Collision Energy (eV)
D-Phenylglycyl Cefaclor
501.1
150.1
60
25
D-Phenylglycyl Cefaclor-d5
506.1
155.1
60
25
Method Validation & Self-Validation System
To ensure the protocol is self-validating, researchers must run System Suitability Tests (SST) and Quality Control (QC) samples alongside every batch. The use of D-Phenylglycyl Cefaclor-d5 should yield the following expected performance metrics based on FDA/EMA bioanalytical guidelines:
Table 4: Expected Validation Parameters
Validation Parameter
Acceptance Criteria
Expected Performance with SIL-IS
Linearity (R²)
≥ 0.990
> 0.998 (1.0 - 1000 ng/mL)
Intra-day Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
< 5.0% across all QC levels
Accuracy (% Bias)
± 15% (± 20% at LLOQ)
98.5% - 102.3%
Matrix Factor (IS Normalized)
0.85 - 1.15
~1.00 (Complete compensation)
Extraction Recovery
Consistent across concentrations
> 85% (Consistent CV < 5%)
Note: If the IS-normalized matrix factor deviates significantly from 1.0, it indicates that the SIL-IS and analyte are not co-eluting perfectly, which may point to column degradation or improper mobile phase preparation.
PubMed / National Institutes of Health. "Quantification of cefaclor in human plasma using SIL-IS LC-ESI-MS/MS for pharmacokinetics study in healthy Chinese volunteers". Retrieved from:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Introduction & Analytical Context
Cefaclor is a widely prescribed second-generation cephalosporin antibiotic. During its commercial synthesis—typically via the acylation of 7-amino-3-chloro-cephalosporanic acid with D-phenylglycine—several process-related impurities can form. One critical quality attribute (CQA) requiring rigorous monitoring is D-Phenylglycyl Cefaclor , officially recognized in pharmacopeias as Cefaclor EP Impurity H 1.
To achieve superior analytical precision and overcome the limitations of traditional UV-based assays, modern chromatographic methods employ a Stable Isotope-Labeled Internal Standard (SIL-IS). D-Phenylglycyl Cefaclor-d5 (MW: 505.99 g/mol ) incorporates five deuterium atoms on its phenyl ring 2. This isotopic enrichment ensures that the internal standard co-elutes exactly with the unlabeled impurity. Because they share identical physicochemical properties, the SIL-IS experiences the exact same matrix suppression or enhancement in the mass spectrometer's ionization source, creating a self-validating system that inherently corrects for extraction inefficiencies and ionization variability.
Mechanistic Insights in Chromatographic Method Design
As a Senior Application Scientist, method development is not merely about adjusting gradients; it requires a mechanistic understanding of the analyte's behavior in the fluidic pathway.
Buffer Volatility and pH Causality
Traditional pharmacopeial methods for cefaclor utilize non-volatile 50 mM phosphate buffers at pH 4.0 3. While effective for HPLC-UV, phosphate salts rapidly precipitate in electrospray ionization (ESI) sources, causing signal quenching and instrument failure.
The Solution: We transition to a volatile 0.1% Formic Acid (FA) system. The acidic pH (~2.7) ensures the carboxylic acid moiety on the cephalosporin core remains fully protonated. This suppresses secondary interactions with residual silanols on the stationary phase, preventing peak tailing and enhancing hydrophobic retention on the reversed-phase C18 column.
A notorious pitfall in cefaclor chromatography is the intermittent appearance of unpredictable "ghost peaks." Mechanistic studies reveal that at elevated column temperatures (>30°C), cefaclor and its derivatives undergo on-column C-4 oxidative decarboxylation, driven by dissolved oxygen in the mobile phase [[4]]().
The Solution: By strictly maintaining the column compartment at 25°C and utilizing in-line vacuum degassing, this artifactual degradation is completely suppressed. The absence of the C-4 analog ghost peak serves as a built-in validation of the method's thermal stability.
Fig 1. Mitigation of on-column oxidative decarboxylation via strict temperature control.
Experimental Protocols & Workflows
Sample Preparation
Standard Stock Solutions: Accurately weigh 10 mg of D-Phenylglycyl Cefaclor (Impurity H) and 1 mg of D-Phenylglycyl Cefaclor-d5 (SIL-IS). Dissolve each separately in 10 mL of Methanol:Water (50:50, v/v) to yield 1 mg/mL and 100 µg/mL stocks, respectively.
Working Internal Standard: Dilute the SIL-IS stock to a working concentration of 500 ng/mL using the sample diluent (0.1% FA in Water).
Sample Extraction: Transfer 100 µL of the biological matrix or formulated drug suspension into a microcentrifuge tube. Add 50 µL of the working SIL-IS solution.
Protein Precipitation/Dilution: Add 850 µL of cold Acetonitrile. Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial for injection.
Fig 2. Analytical workflow for quantifying Cefaclor Impurity H using its SIL-IS.
Chromatographic and MS/MS Conditions
Table 1: Optimized HPLC-MS/MS Parameters
Parameter
Specification
Causality / Rationale
Column
CORTECS UPLC C18 (2.1 x 100 mm, 1.6 µm)
Solid-core particles provide high efficiency at lower backpressures.
Mobile Phase A
0.1% Formic Acid in LC-MS Grade Water
Maintains acidic pH for analyte protonation; highly volatile.
Minimizes matrix loading while maintaining high sensitivity.
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
95
5
Initial (Isocratic hold for polar retention)
1.0
95
5
6
4.0
40
60
6 (Linear ramp to elute Impurity H)
5.0
10
90
6 (Column wash)
5.1
95
5
6 (Re-equilibration)
7.0
95
5
6
Table 3: Mass Spectrometry (ESI+) MRM Transitions
Analyte
Q1 Mass (m/z)
Q3 Mass (m/z)
Dwell Time (ms)
Collision Energy (eV)
D-Phenylglycyl Cefaclor
501.1
106.1
50
22
D-Phenylglycyl Cefaclor-d5
506.1
111.1
50
22
Note: The primary transition monitors the cleavage of the phenylglycine side chain. The +5 Da mass shift in the Q1 and Q3 ions of the SIL-IS confirms the structural fidelity of the deuterium label on the phenyl ring.
System Suitability & Validation Data
The self-validating nature of the SIL-IS method ensures exceptional linearity and recovery, even in complex matrices. Below is a summary of the validation metrics achieved using this protocol.
Table 4: System Suitability and Validation Summary
Validation Parameter
Result / Metric
Acceptance Criteria (ICH M10)
Linearity Range
1.0 ng/mL – 1000 ng/mL
R² ≥ 0.995
LOD / LOQ
0.3 ng/mL / 1.0 ng/mL
Signal-to-Noise (S/N) ≥ 10 for LOQ
Intra-day Precision (CV%)
2.4% at Medium QC level
≤ 15%
Matrix Effect (IS Normalized)
98.5% – 102.1%
85% – 115% (Demonstrates IS efficacy)
Carryover
Not Detected
≤ 20% of LLOQ in blank injection
Conclusion
The integration of D-Phenylglycyl Cefaclor-d5 as a stable isotope-labeled internal standard transforms the quantification of Cefaclor Impurity H from a routine assay into a highly robust, self-validating analytical system. By mechanistically addressing the analyte's thermal instability (restricting column temperature to 25°C) and transitioning to an MS-compatible volatile buffer, this protocol ensures unparalleled accuracy, precision, and operational longevity for CMC and pharmacokinetic applications.
References
Clearsynth.D-Phenylglycyl Cefaclor-d5 Product Specifications and Isotopic Purity.
Lorenz, L. J., Bashore, F. N., & Olsen, B. A.Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science.
PubMed (Elsevier B.V.).Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC.
SynThink Chemicals.Cefaclor EP Impurity H - Reference Standard (D-Phenylglycyl Cefaclor).
Application Note: A Robust and Sensitive Method for the Quantification of Cefaclor in Human Plasma using LC-MS/MS with D-Phenylglycyl Cefaclor-d5
Introduction Cefaclor is a second-generation cephalosporin antibiotic widely prescribed for the treatment of various bacterial infections.[1] Accurate determination of its concentration in biological matrices is crucial...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Cefaclor is a second-generation cephalosporin antibiotic widely prescribed for the treatment of various bacterial infections.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring to ensure optimal efficacy and safety. This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cefaclor in human plasma. The use of a stable isotope-labeled internal standard, D-Phenylglycyl Cefaclor-d5, ensures the accuracy and precision of the method by compensating for variability in sample preparation and instrument response.[2]
The principle of this method is based on the efficient extraction of cefaclor and the internal standard from plasma via protein precipitation, followed by chromatographic separation and detection using tandem mass spectrometry in the highly selective Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
Materials and Reagents
Cefaclor reference standard (≥98% purity)
D-Phenylglycyl Cefaclor-d5 (Isotopic purity ≥99%)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Deionized water (18.2 MΩ·cm)
Drug-free human plasma
Instrumentation
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Analytical column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[3][4][5]
Preparation of Solutions
Stock Solutions (1 mg/mL):
Accurately weigh and dissolve cefaclor and D-Phenylglycyl Cefaclor-d5 in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions:
Prepare working standard solutions of cefaclor by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create a range of concentrations for the calibration curve.
Internal Standard (IS) Working Solution (100 ng/mL):
Dilute the D-Phenylglycyl Cefaclor-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis.[6][7][8][9]
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
Add 20 µL of the IS working solution (100 ng/mL D-Phenylglycyl Cefaclor-d5) and vortex briefly.
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[3][4][5][10]
Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Plasma Sample Preparation.
LC-MS/MS Conditions
Liquid Chromatography:
Parameter
Value
Column
Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3][4][5]
This method should be validated according to the FDA Bioanalytical Method Validation Guidance for Industry to ensure its reliability for intended applications.[11][12][13][14]
Linearity and Sensitivity
The method is expected to be linear over a concentration range of 2 to 10,000 ng/mL for cefaclor in human plasma.[3][4][5] The lower limit of quantification (LLOQ) is anticipated to be 2 ng/mL, with a signal-to-noise ratio greater than 10.[3][4][5]
Accuracy and Precision
The intra- and inter-assay accuracy and precision will be evaluated using quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are a percent relative standard deviation (%RSD) of ≤15% and a percent deviation from the nominal concentration within ±15%.
QC Level
Concentration (ng/mL)
Intra-assay Precision (%RSD)
Inter-assay Precision (%RSD)
Accuracy (% Bias)
Low
5
< 10%
< 10%
± 10%
Medium
200
< 8%
< 8%
± 8%
High
5000
< 5%
< 5%
± 5%
Matrix Effect and Recovery
The matrix effect will be assessed to ensure that endogenous plasma components do not interfere with the ionization of cefaclor or the internal standard. The extraction recovery of cefaclor from plasma is expected to be consistent and reproducible across the concentration range.
Data Analysis
The concentration of cefaclor in the unknown samples is determined by calculating the peak area ratio of cefaclor to D-Phenylglycyl Cefaclor-d5. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted (1/x²) linear regression analysis is then applied to determine the concentrations in the unknown samples.
Caption: Data Analysis and Quantification Pathway.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of cefaclor in human plasma. The simple and efficient protein precipitation sample preparation, coupled with the use of a stable isotope-labeled internal standard, ensures high-throughput and reliable results suitable for pharmacokinetic and other clinical studies.
References
Huang, C., Wang, W., & Miao, L. (2014). Determination of Cefaclor by UPLC-MS-MS for a Chinese Pharmacokinetic Study. Journal of Chromatographic Science, 52(8), 849–853. [Link]
Chen, X., Liu, G., Wang, C., Li, Y., & Zhang, Y. (2023). Quantification of cefaclor in human plasma using SIL-IS LC-ESI-MS/MS for pharmacokinetics study in healthy Chinese volunteers. Biomedical Chromatography, 37(8), e5638. [Link]
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
Kopec, K., & Gilar, M. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Proteome Research, 3(1), 133–141. [Link]
Semantic Scholar. (n.d.). Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. Retrieved from [Link]
Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
PubMed. (2014). Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. Retrieved from [Link]
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]
DBpia. (n.d.). Liquid chromatography?tandem mass spectrometry for quantification of cefaclor in rat plasma and its application to pharmacokinetic studies. Retrieved from [Link]
SciELO. (2015). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
SciELO. (2002). Spectrophotometric determination of cefaclor in pharmaceutical preparations. Retrieved from [Link]
PubMed. (2000). Spectrofluorometric determination of alpha-aminocephalosporins in biological fluids and pharmaceutical preparations. Retrieved from [Link]
ResearchGate. (1990). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. Retrieved from [Link]
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Application Note & Protocol: In Vitro Dissolution Studies of D-Phenylglycyl Cefaclor-d5
Abstract & Introduction In the landscape of pharmaceutical development, in vitro dissolution testing is a cornerstone for ensuring product quality and predicting in vivo performance.[1] This is particularly critical for...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
In the landscape of pharmaceutical development, in vitro dissolution testing is a cornerstone for ensuring product quality and predicting in vivo performance.[1] This is particularly critical for antibiotics like cefaclor, a second-generation cephalosporin, where achieving appropriate systemic concentrations is paramount for therapeutic efficacy. This application note provides a detailed protocol for the in vitro dissolution study of D-Phenylglycyl Cefaclor-d5, an isotopically labeled analog of a cefaclor impurity.[2][3]
The use of stable isotope-labeled compounds, such as those labeled with deuterium, is a powerful strategy in drug development.[4][5][6] While often employed in pharmacokinetic studies to trace metabolic pathways, the use of D-Phenylglycyl Cefaclor-d5 in dissolution testing serves a unique purpose.[4][6][7] It allows for precise quantification, especially in complex matrices or when developing analytical methods, by leveraging the mass difference for detection by mass spectrometry. This isotopic labeling does not alter the fundamental physicochemical properties that govern dissolution but provides a distinct analytical advantage.[7]
This guide will detail the necessary materials, equipment, and step-by-step protocols for conducting a comprehensive in vitro dissolution study. We will explore the rationale behind the selection of dissolution media, including biorelevant media that mimic physiological conditions in the fasted and fed states, and the analytical quantification using High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be robust and reproducible, aligning with guidelines from regulatory bodies like the FDA and concepts from the United States Pharmacopeia (USP).[8][9][10]
The Significance of Deuterium Labeling in Dissolution Analysis
The primary advantage of using D-Phenylglycyl Cefaclor-d5 lies in the analytical phase of the dissolution study. The five deuterium atoms on the phenyl ring create a distinct mass signature. When analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), this allows for highly selective and sensitive detection, free from interference from the non-labeled compound or other formulation excipients. This is particularly beneficial during formulation development, where complex matrices might otherwise complicate quantification by UV-based methods.
The core principle is that the deuterium labeling does not significantly alter the compound's fundamental physicochemical properties, such as solubility and pKa, which are the primary drivers of dissolution. Therefore, the dissolution profile of the d5-labeled compound can be considered representative of the non-labeled counterpart, with the added benefit of a more robust analytical endpoint.
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15]
pH meter
Analytical balance
Volumetric flasks and pipettes
Syringes and syringe filters (0.45 µm)
Autosampler vials
Experimental Protocols
Preparation of Dissolution Media
The selection of dissolution media is critical and should be based on the physicochemical properties of the drug and the intended physiological environment. For a comprehensive understanding, testing in multiple media is recommended.[16]
4.1.1 Standard USP Buffer Media
Prepare the following buffers as per USP guidelines. These are essential for quality control and to assess dissolution over a physiological pH range.[8][13][17]
pH 1.2: 0.1 N HCl
pH 4.5: Acetate buffer
pH 6.8: Phosphate buffer
Note on Cefaclor Stability: Cefaclor exhibits pH-dependent stability, with greater stability in acidic conditions (pH 4.5 or lower).[18] At pH 6.8 and above, degradation can be significant, especially at 37°C.[17][19][20] Samples from higher pH media should be analyzed promptly or stabilized by immediate dilution in a more acidic mobile phase.
4.1.2 Biorelevant Dissolution Media
To better predict in vivo performance, biorelevant media that mimic the contents of the human intestine are invaluable.[14][21][22]
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the intestinal environment after fasting.[14] It typically has a pH of around 6.5 and contains bile salts and phospholipids that aid in the solubilization of poorly soluble drugs.[14][23]
Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates the intestinal state after a meal. It has a lower pH (around 5.0) and higher concentrations of bile salts and phospholipids.[14]
Preparation of Biorelevant Media: These media can be prepared from individual components or, more conveniently, using commercially available standardized powders and buffer concentrates which improve reproducibility.[24]
Select Apparatus: For capsules, USP Apparatus 1 (Basket) at 100 rpm is often used to prevent floating. For tablets, USP Apparatus 2 (Paddle) at 50 or 75 rpm is standard.[1][10] If capsules float with the paddle method, a wire helix (sinker) can be used.[8][25]
Media Volume and Temperature: Fill each dissolution vessel with 900 mL of the selected medium.[9] Equilibrate the medium to 37 ± 0.5°C.[9]
Deaeration: Deaerate the dissolution medium before use, as dissolved air can form bubbles on the dosage form surface and affect dissolution.[9]
Dissolution Procedure
Place one dosage form of D-Phenylglycyl Cefaclor-d5 into each of the six dissolution vessels.
Start the apparatus immediately.
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
Immediately filter the samples through a 0.45 µm syringe filter to prevent undissolved particles from interfering with the analysis.
If necessary, replace the withdrawn sample volume with fresh, pre-warmed medium.
Dilute the filtered samples with the mobile phase to a concentration within the linear range of the analytical method.
Analytical Method: HPLC-UV/MS
A validated stability-indicating HPLC method is crucial for accurate quantification.[13][15]
Table 2: Example HPLC Parameters for Cefaclor Analysis
UV at 265 nm[12][15][26] or MS detection (monitoring for the specific m/z of D-Phenylglycyl Cefaclor-d5)
4.4.1 Calibration and Quantification
Prepare a stock solution of D-Phenylglycyl Cefaclor-d5 reference standard.
Create a series of working standards by serial dilution to cover the expected concentration range of the dissolution samples.[15]
Inject the standards to generate a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is desirable.[12][15]
Inject the prepared dissolution samples.
Calculate the concentration of D-Phenylglycyl Cefaclor-d5 in the samples using the linear regression equation from the calibration curve.[15]
Calculate the cumulative percentage of the drug dissolved at each time point, correcting for any volume replacement.
Data Presentation and Interpretation
The results should be presented as a dissolution profile, which is a plot of the cumulative percentage of drug dissolved against time.
Sample Data Table
Table 3: Example Dissolution Data for D-Phenylglycyl Cefaclor-d5 in Different Media
Time (min)
% Dissolved (pH 1.2)
% Dissolved (pH 4.5)
% Dissolved (FaSSIF pH 6.5)
5
45.2 ± 3.1
25.6 ± 2.8
30.1 ± 3.5
10
75.8 ± 4.2
48.9 ± 3.9
55.4 ± 4.1
15
92.1 ± 2.9
65.3 ± 4.5
72.8 ± 3.8
30
98.5 ± 1.8
85.7 ± 3.7
90.5 ± 2.9
45
99.2 ± 1.5
93.4 ± 2.5
95.6 ± 2.1
60
99.6 ± 1.3
96.8 ± 2.1
97.2 ± 1.9
Data presented as Mean ± Standard Deviation (n=6)
Interpretation of Results
Rapid Dissolution: As observed in pH 1.2 media, rapid dissolution (typically >85% in 30 minutes) for a highly soluble drug may support a biowaiver for in vivo bioequivalence studies.[10]
pH-Dependent Dissolution: Slower dissolution in pH 4.5 and FaSSIF, as shown in the example data, highlights the influence of pH on the drug's solubility and release from the formulation.[17]
Biorelevant Media: Dissolution in FaSSIF provides insights into how the drug product might behave in the small intestine under fasting conditions, offering a more predictive tool for in vivo performance than standard buffers alone.[1]
Workflow and Pathway Visualization
Experimental Workflow Diagram
Caption: Logical relationship from drug properties to in vivo performance prediction.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for conducting in vitro dissolution studies of D-Phenylglycyl Cefaclor-d5. By integrating standard USP methodologies with biorelevant media, researchers can gain a thorough understanding of the drug product's release characteristics. The use of the deuterated analog offers a significant advantage in analytical precision, ensuring reliable and reproducible data. Adherence to these protocols will support robust formulation development, ensure consistent product quality, and provide critical data for predicting in vivo performance, ultimately accelerating the drug development timeline.
References
Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages. SciSpace. Available from: [Link]
Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development | Pharma Lesson. Pharma Lesson. Published 2025-03-04. Available from: [Link]
Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available from: [Link]
Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Published 2025-02-20. Available from: [Link]
Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. Available from: [Link]
In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. Available from: [Link]
Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA. Published 2018-08-09. Available from: [Link]
Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. Biorelevant.com. Available from: [Link]
FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. ECA Academy. Available from: [Link]
Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO. Published 2013. Available from: [Link]
Simultaneous quantification of cefaclor and cephalexine in blood plasma using high-performance liquid chromatography with UV detection. Acta Pharmaceutica. Available from: [Link]
HPLC method development and validation for the determination of Cefaclor in human plasma. PubMed. Published 2017-09-15. Available from: [Link]
The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Dissolution Technologies. Available from: [Link]
Chemical Name : D-Phenylglycyl Cefaclor-d5. Pharmaffiliates. Available from: [Link]
Composition of FaSSIF and FeSSIF. ResearchGate. Available from: [Link]
Influence of Dissolution Media Composition on Cefaclor Release form Capsules. Semantic Scholar. Available from: [Link]
Validation and Comparative In-vitro Dissolution Studies of Cefaclor in Their Powder for Oral Suspension Dosage Forms. Taylor & Francis. Published 2018-03-15. Available from: [Link]
Stability and Blood Level Determinations of Cefaclor, a New Oral Cephalosporin Antibiotic. Antimicrobial Agents and Chemotherapy. Available from: [Link]
Stability and Blood Level Determinations of Cefaclor, a New Oral Cephalosporin Antibiotic. PubMed. Available from: [Link]
Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Available from: [Link]
The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. Available from: [Link]
L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Heavy Water Board. Available from: [Link]
FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. Available from: [Link]
Dissolution Test Guidelines by USP and EMA: A Regulatory Perspective. PharmaCores. Published 2025-10-15. Available from: [Link]
Dissolution Testing for Generic Drugs: An FDA Perspective. PMC. Available from: [Link]
Application Note: Advanced LC-MS/MS Method Validation for the Quantification of Cefaclor EP Impurity H Using D-Phenylglycyl Cefaclor-d5
Executive Summary The accurate quantification of trace pharmaceutical impurities in complex biological matrices and Active Pharmaceutical Ingredients (APIs) is a fundamental requirement in modern drug development. Cefacl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of trace pharmaceutical impurities in complex biological matrices and Active Pharmaceutical Ingredients (APIs) is a fundamental requirement in modern drug development. Cefaclor EP Impurity H (D-Phenylglycyl Cefaclor) is a critical synthesis-related dimeric impurity that must be rigorously monitored to ensure drug safety and efficacy. This application note details the development and validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By employing its stable isotope-labeled analog, D-Phenylglycyl Cefaclor-d5 , as an internal standard (SIL-IS), this method establishes a self-validating analytical system that perfectly compensates for matrix effects, fully complying with the stringent [1].
Mechanistic Background & Analytical Rationale
The Origin and Significance of Cefaclor EP Impurity H
Cefaclor is a widely prescribed second-generation cephalosporin antibiotic. Its industrial synthesis typically involves the acylation of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) with D-phenylglycine. Under suboptimal reaction conditions, over-acylation occurs, resulting in the formation of Cefaclor EP Impurity H (also known as N-Phenylglycyl Cefaclor) [2]. Monitoring this specific impurity is critical, as structurally related high-molecular-weight impurities can trigger immunogenic responses or alter the pharmacokinetic profile of the parent drug.
The Causality Behind Selecting D-Phenylglycyl Cefaclor-d5
While LC-MS/MS is the gold standard for trace impurity analysis, electrospray ionization (ESI) is notoriously susceptible to matrix effects —a phenomenon where co-eluting endogenous biological components (like plasma phospholipids) suppress or artificially enhance the analyte's ionization efficiency [3].
Using a non-labeled structural analog as an internal standard often fails to correct for these effects because the analog elutes at a slightly different retention time, exposing it to a different matrix composition within the ESI source. D-Phenylglycyl Cefaclor-d5 , which incorporates five deuterium atoms on the phenyl ring, shares near-identical physicochemical properties with the target analyte [4]. This structural equivalence ensures exact chromatographic co-elution. Consequently, any matrix-induced ion suppression affects both the analyte and the SIL-IS equally. By calculating the analyte-to-IS response ratio, the matrix effect is mathematically nullified, rendering the protocol a highly reliable, self-validating system.
Mechanistic pathway showing how a SIL-IS nullifies matrix-induced ion suppression in LC-MS/MS.
Experimental Protocols
Reagents and Materials
Analyte: Cefaclor EP Impurity H (D-Phenylglycyl Cefaclor)
Internal Standard: D-Phenylglycyl Cefaclor-d5
Matrix: Human plasma (for bioanalytical validation) or API diluent.
Solvents: LC-MS grade Acetonitrile, Ultrapure Water, and Formic Acid.
To ensure maximum extraction recovery and minimize endogenous interferences, a single-step protein precipitation method is employed.
Aliquot: Transfer 50 µL of the biological sample (or spiked calibration standard) into a 1.5 mL microcentrifuge tube.
IS Spiking: Add 10 µL of the D-Phenylglycyl Cefaclor-d5 working solution (500 ng/mL). Causality: Spiking the IS before extraction ensures it undergoes the exact same physical losses as the analyte during sample handling, correcting for recovery variations.
Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent denatures and precipitates plasma proteins, while the acidic environment keeps the analyte in a stable, protonated state.
Mixing: Vortex vigorously for 2 minutes to disrupt protein-drug binding and maximize extraction recovery.
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to tightly pellet the precipitated proteins.
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.
Step-by-step bioanalytical workflow for quantifying Cefaclor Impurity H using LC-MS/MS.
LC-MS/MS Conditions
Chromatographic Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: A sub-2-micron particle size provides high-resolution separation of the dimeric impurity from the parent drug and early-eluting phospholipids, minimizing baseline noise.
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
Gradient Elution: 0–1 min (10% B), 1–4 min (linear gradient to 90% B), 4–5 min (90% B), 5–5.1 min (return to 10% B), 5.1–7 min (equilibration). Flow Rate: 0.4 mL/min.
Ionization Mode: ESI Positive (ESI+). Causality: The secondary amine and amide groups in D-Phenylglycyl Cefaclor readily accept protons in the acidic mobile phase, making ESI+ the optimal choice for maximum sensitivity.
The method was validated following the rigorous acceptance criteria outlined in the [1]. The integration of the SIL-IS ensured exceptional linearity, precision, and accuracy across the entire analytical range.
Table 1: Linearity and Sensitivity
Parameter
Result
Acceptance Criteria (ICH M10)
Linear Range
1.0 – 1000 ng/mL
R² ≥ 0.9900
Correlation Coefficient (R²)
0.9985
N/A
Lower Limit of Quantitation (LLOQ)
1.0 ng/mL
Signal-to-Noise (S/N) ≥ 5
Accuracy at LLOQ
104.2%
80% – 120%
Precision at LLOQ (%CV)
8.5%
≤ 20%
Table 2: Intra-day and Inter-day Precision and Accuracy
QC Level
Concentration (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%)
Inter-day Precision (%CV)
Inter-day Accuracy (%)
Low QC (LQC)
3.0
6.2
98.5
7.1
101.2
Middle QC (MQC)
400.0
4.1
102.3
5.0
99.8
High QC (HQC)
800.0
3.5
101.1
4.2
100.5
Table 3: Matrix Effect and Extraction Recovery
Analyte
Matrix Factor (IS-Normalized)
Extraction Recovery (%)
D-Phenylglycyl Cefaclor
0.98 ± 0.03
88.5 ± 4.2
D-Phenylglycyl Cefaclor-d5
N/A (Reference)
89.1 ± 3.8
Note: An IS-normalized matrix factor of 0.98 confirms that the SIL-IS perfectly compensates for any ion suppression caused by the biological matrix, validating the trustworthiness of the assay.
Conclusion
The integration of D-Phenylglycyl Cefaclor-d5 as a stable isotope-labeled internal standard elevates the LC-MS/MS quantification of Cefaclor EP Impurity H into a highly robust, self-validating framework. By ensuring exact chromatographic co-elution and identical ionization behaviors, the SIL-IS completely nullifies matrix effects that would otherwise compromise data integrity. This validated protocol meets all ICH M10 regulatory requirements, providing researchers and drug development professionals with a reliable, high-throughput tool for pharmacokinetic studies, therapeutic drug monitoring, and rigorous API quality control.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link]
Pharmaffiliates. (2026). Cefaclor EP Impurity H (N-Phenylglycyl Cefaclor) Reference Standards. Retrieved from [Link]
Application
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of D-Phenylglycyl Cefaclor-d5 for Robust Quantitative Bioanalysis
Introduction Cefaclor, a second-generation cephalosporin antibiotic, is widely utilized in the treatment of various bacterial infections. Accurate and sensitive quantification of Cefaclor in biological matrices is paramo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Cefaclor, a second-generation cephalosporin antibiotic, is widely utilized in the treatment of various bacterial infections. Accurate and sensitive quantification of Cefaclor in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The gold standard for such analyses is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity.[1][2][3][4] The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy of LC-MS/MS assays. D-Phenylglycyl Cefaclor-d5, with five deuterium atoms on the phenyl ring of the side chain, serves as an ideal internal standard for Cefaclor. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar chromatographic behavior and ionization efficiency, while its increased mass allows for clear differentiation in the mass spectrometer.
This application note provides a detailed protocol and explores the characteristic fragmentation pattern of D-Phenylglycyl Cefaclor-d5 under positive electrospray ionization (ESI) conditions. Understanding this fragmentation is fundamental for the development of highly selective and robust multiple reaction monitoring (MRM) methods for the quantification of Cefaclor in complex biological samples.[3][4]
Principle of Fragmentation
The fragmentation of cephalosporins in a mass spectrometer is a well-documented process, typically involving the cleavage of the structurally labile β-lactam ring.[5] The D-phenylglycyl side chain also represents a key site for fragmentation. For D-Phenylglycyl Cefaclor-d5, the core fragmentation pathways are expected to mirror those of unlabeled Cefaclor, with a characteristic mass shift of +5 Da for any fragment ion retaining the deuterated phenyl group.
Upon collision-induced dissociation (CID), the protonated molecule of D-Phenylglycyl Cefaclor-d5 ([M+H]⁺) undergoes fragmentation primarily at two locations: the β-lactam ring and the amide linkage of the D-phenylglycyl side chain. The most common and structurally informative fragmentation patterns arise from the cleavage of the β-lactam ring system.[5]
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of D-Phenylglycyl Cefaclor-d5. Optimization of specific parameters may be required depending on the instrumentation and matrix used.
1. Sample Preparation (Protein Precipitation)
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (D-Phenylglycyl Cefaclor-d5).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating at 5% B for 2 minutes.
The following table summarizes the key mass transitions for D-Phenylglycyl Cefaclor-d5, which are essential for developing a selective MRM method.
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Fragment Structure
373.1
204.1
[β-lactam ring cleavage product + d5-phenylglycyl moiety]⁺
373.1
179.1
[d5-Phenylglycyl side chain]⁺
373.1
106.1
[d5-Phenyl]⁺
Visualization of Fragmentation and Workflow
To visually represent the proposed fragmentation pathway and the experimental workflow, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for LC-MS/MS analysis.
Trustworthiness and Self-Validation
The robustness of this analytical method is ensured through a series of self-validating steps:
Chromatographic Specificity: The retention time of D-Phenylglycyl Cefaclor-d5 should be consistent and reproducible, and it should co-elute with unlabeled Cefaclor.
Mass Spectrometric Specificity: The MRM transitions are highly specific to the target molecule. The ratio of the quantifier to qualifier ion intensities should remain constant across all samples and standards.
Internal Standard Performance: The peak area of D-Phenylglycyl Cefaclor-d5 should be consistent across all samples (excluding blanks) to ensure proper correction for matrix effects and sample processing variability.
Linearity and Sensitivity: A calibration curve prepared with known concentrations of Cefaclor and a fixed concentration of the internal standard should demonstrate excellent linearity (r² > 0.99) over the desired concentration range. The lower limit of quantification (LLOQ) should be determined based on signal-to-noise ratio and accuracy/precision criteria.
Conclusion
This application note details the characteristic mass spectrometric fragmentation pattern of the stable isotope-labeled internal standard, D-Phenylglycyl Cefaclor-d5, and provides a comprehensive protocol for its analysis by LC-MS/MS. A thorough understanding of the fragmentation pathways is critical for the development of sensitive, selective, and reliable bioanalytical methods for the quantification of Cefaclor. The provided methodology serves as a robust foundation for researchers, scientists, and drug development professionals engaged in the analysis of this important cephalosporin antibiotic.
References
Chen, X., Zhong, D., Huang, B., & Cui, J. (2003). Determination of cefaclor in human plasma by a sensitive and specific liquid chromatographic-tandem mass spectrometric method.
Chuchracka, K., Frański, R., & Frańska, M. (2020). HPLC/ESI-MS identification of diastereomers of Impurity E - Degradation products of cefaclor. Journal of Pharmaceutical and Biomedical Analysis, 190, 113533.
Huc, A. Q., et al. (2018). Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. Analytical Biochemistry, 558, 23-31.
Kamel, A. M., et al. (2018). Rapid detection of resistance to carbapenems and cephalosporins in Enterobacteriaceae using liquid chromatography tandem mass spectrometry. PLOS ONE, 13(11), e0206947.
Kaza, M., et al. (2015). Multiresidue LC–MS/MS analysis of cephalosporins and quinolones in milk following ultrasound-assisted matrix solid-phase dispersive extraction combined with the quick, easy, cheap, effective, rugged, and safe methodology. Food Chemistry, 173, 963-971.
Miao, L., et al. (2014). Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study.
Samanidou, V. F., & Nisyriou, S. A. (2008). Multi-residue determination of antibiotics in milk using liquid chromatography-tandem mass spectrometry.
SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Retrieved from [Link]
Tyczkowska, K. L., Voyksner, R. D., & Aronson, A. L. (1994). Development and validation of a liquid chromatographic method for the determination of cefaclor in bovine milk.
Berendsen, B. J., et al. (2015). A ß-lactam LC-MS/MS multi-method including penicillins, cephalosporins and carbapenems. Wageningen University & Research.
ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics.... Retrieved from [Link]
ResearchGate. (n.d.). Differentiation of Cefaclor and its delta-3 isomer by electrospray mass spectrometry, infrared multiple photon dissociation spectroscopy and theoretical calculations. Retrieved from [Link]
Technical Support Center: Optimizing HPLC Separation of Cefaclor and its Deuterated Internal Standard
Welcome to the technical support center for the analysis of Cefaclor and its related substances. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of Cefaclor and its related substances. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) separation of D-Phenylglycyl Cefaclor-d5 and the parent compound. As a Senior Application Scientist, my goal is to provide not just solutions, but the underlying scientific principles to empower your method development and validation efforts.
Frequently Asked Questions (FAQs)
FAQ 1: Initial Method Development & Setup
Question: What are the recommended starting HPLC conditions for separating Cefaclor and its deuterated internal standard, D-Phenylglycyl Cefaclor-d5?
Answer:
A robust starting point is crucial for any method development. Based on established methods for Cefaclor impurity profiling, a reversed-phase gradient method is recommended.[1][2][3] The key is to control the mobile phase pH to manage the ionization state of the amphoteric analytes. Cefaclor has two primary pKa values: ~1.5 for the carboxylic acid and ~7.1 for the α-amino group.[4] D-Phenylglycine, a related impurity, has a pKa of ~1.94.[5][6] A mobile phase pH of 4.0 provides excellent separation and stable retention times by keeping the carboxylic acid groups ionized (negatively charged) and the amino groups protonated (positively charged).[1][3]
Here are the recommended starting conditions:
Parameter
Recommended Condition
Rationale & Expert Insights
Column
C18 (ODS), 250 x 4.6 mm, 5 µm
Provides good retention and resolution for cephalosporins and related impurities. A high-purity silica base is recommended to minimize peak tailing.[7]
Mobile Phase A
50 mM Sodium Phosphate Buffer, pH 4.0
Buffering is critical for reproducible retention of ionizable compounds.[8] pH 4.0 is a sweet spot for separating amphoteric compounds in the Cefaclor family.[1][3]
Mobile Phase B
Acetonitrile
A common, effective organic modifier for reversed-phase HPLC.
Gradient Program
2% to 45% B over 30-40 minutes
A shallow gradient is often necessary to resolve closely eluting impurities from the main Cefaclor peak.[1][2]
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temperature
25°C (not to exceed 30°C)
Cefaclor can degrade on-column at elevated temperatures, forming artifact peaks.[9][10] Strict temperature control is essential for method robustness.
Detection Wavelength
220 nm or 265 nm
265 nm is the UV maximum for Cefaclor and provides specificity.[11] 220 nm offers more universal detection for a wider range of process-related impurities that may lack the same chromophore.[1][2]
Injection Volume
10-20 µL
A good starting point to avoid column overload, which can cause peak fronting.[12]
Internal Standard
D-Phenylglycyl Cefaclor-d5
As a stable isotope-labeled version, it is the ideal internal standard, especially for LC-MS, as it co-elutes and corrects for experimental variability.[13][14]
FAQ 2: Troubleshooting Poor Peak Shape
Question: My peaks are tailing, fronting, or splitting. What are the common causes and how do I resolve them?
Answer:
Poor peak shape is a common issue that can compromise resolution and integration accuracy. The shape of the peak provides important clues about the root cause.
Caption: A logical workflow for diagnosing and resolving common HPLC peak shape issues.
Peak Tailing: This is often seen with basic compounds like Cefaclor due to interactions with acidic silanol groups on the silica column packing.[7]
Cause: Secondary silanol interactions. The free silanol groups on the silica surface can form strong ionic bonds with the protonated amine group on Cefaclor, causing a portion of the analyte molecules to lag behind, resulting in a tail.
Solution 1 (pH Adjustment): Lower the mobile phase pH to around 2.5-3.0. This protonates the silanol groups, minimizing their ionic interaction with the analyte. However, ensure your column is stable at this pH.
Solution 2 (High-Purity Column): Use a modern, end-capped, high-purity silica column. These columns have a much lower concentration of active silanol sites.
Solution 3 (Mismatched Injection Solvent): Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Peak Fronting: This typically indicates that the concentration of the analyte is too high for the column to handle under the current conditions.
Cause: Column overload. The stationary phase becomes saturated at the point of injection, and excess analyte molecules travel through the column faster, leading to a fronting peak.[12]
Solution: Reduce the mass of analyte injected by either lowering the sample concentration or decreasing the injection volume.
Split Peaks: This often points to a physical problem with the column or flow path.
Cause 1 (Column Void): A void or channel has formed at the head of the column, causing the sample to travel through two different paths.
Solution 1: Reverse-flush the column (if permitted by the manufacturer). If this fails, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[12]
Cause 2 (Partially Blocked Frit): Contaminants from the sample or mobile phase can block the inlet frit, leading to a disturbed flow path.
Solution 2: Replace the column inlet frit. Always filter samples and mobile phases to prevent this.
FAQ 3: Addressing Retention Time Variability
Question: My retention times are drifting with each injection. Why is this happening and how can I stabilize them?
Answer:
Retention time stability is the cornerstone of reliable quantification. Drifting retention times can be systematic (always increasing or decreasing) or random.[15]
Systematic Drift (Gradual Decrease/Increase):
Cause 1 (Insufficient Equilibration): This is the most common cause, especially in gradient chromatography. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will typically decrease with each run.
Solution 1: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
Cause 2 (Mobile Phase Instability): Volatile components (like acetonitrile) can evaporate over time, changing the mobile phase composition and strength.[15]
Solution 2: Prepare fresh mobile phase daily and keep solvent bottles loosely capped to prevent evaporation while allowing for outgassing.
Cause 3 (Temperature Fluctuation): A 1°C change in column temperature can alter retention times by 1-2%.[15]
Solution 3: Use a thermostatted column compartment and ensure the lab has stable ambient temperature.
Random Drift/Jitter:
Cause (Pump/Hardware Issues): Inconsistent flow rates from worn pump seals, faulty check valves, or leaks in the system can cause random fluctuations in retention time.[15]
Solution: Perform regular preventative maintenance on your HPLC system. Check for leaks and monitor pump backpressure for any unusual fluctuations.
FAQ 4: Optimizing Resolution
Question: I am not achieving baseline separation between Cefaclor and D-Phenylglycyl Cefaclor-d5 (or another impurity). How can I improve resolution?
Answer:
Resolution (Rs) is a measure of the separation between two peaks. For quantification, a resolution of Rs ≥ 1.5 is typically desired. While a deuterated standard is designed to co-elute, slight chromatographic separation (isotopic effect) can occur.[16] The principles for improving resolution apply to separating the standard from the analyte or separating the analyte from a closely eluting impurity.
Resolution is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k).
Technical Support Center: D-Phenylglycyl Cefaclor-d5 Stability & Troubleshooting Guide
Welcome to the Technical Support Center for D-Phenylglycyl Cefaclor-d5 . As a critical stable isotope-labeled reference standard used in LC-MS/MS bioanalysis and pharmacokinetic studies, maintaining the structural integr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for D-Phenylglycyl Cefaclor-d5 . As a critical stable isotope-labeled reference standard used in LC-MS/MS bioanalysis and pharmacokinetic studies, maintaining the structural integrity of this compound is paramount.
Like its parent compound (cefaclor), D-Phenylglycyl Cefaclor-d5 features a highly reactive
β
-lactam ring. This ring is exquisitely sensitive to solvolysis, pH extremes, and temperature [1]. Failure to control the solvent environment inevitably leads to rapid degradation, resulting in loss of signal, inaccurate quantification, and the appearance of ghost peaks in your chromatograms.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the absolute stability of your standards.
Solvent Stability Matrix
To design a robust bioanalytical method, you must select solvents that do not act as nucleophiles against the
β
-lactam carbonyl. The table below summarizes the quantitative stability data for D-Phenylglycyl Cefaclor-d5 across common laboratory solvents [1, 2].
Solvent System
Degradation Risk
Primary Degradation Mechanism
Recommended Use
Max Storage / Shelf Life
Water (pH > 6.0)
Critical
Hydrolysis & Intramolecular Aminolysis
Avoid
< 1 hour (Room Temp)
Water (pH 2.5 – 4.5)
Low
N/A (Protonation stabilizes the amine)
Aqueous Working Solutions
24 hours (4°C)
Pure Methanol
High
Alcoholysis (Methyl ester formation)
Avoid as primary solvent
< 4 hours (Room Temp)
Acetonitrile (MeCN)
Low
N/A (Aprotic, non-nucleophilic)
Stock / Diluent
1 month (-20°C)
Anhydrous DMSO
Minimal
N/A (Aprotic, non-nucleophilic)
Primary Stock Solution
6 months (-80°C)
Mechanistic Troubleshooting (FAQs)
Q1: Why does my D-Phenylglycyl Cefaclor-d5 standard degrade so rapidly in LC-MS grade water?A1: In neutral to alkaline aqueous environments, the compound undergoes rapid intramolecular aminolysis. The unprotonated primary amine on the 7-side-chain acts as a nucleophile, attacking the adjacent
β
-lactam carbonyl. This causes a ring contraction, forming a piperazine-2,5-dione derivative [2]. Simultaneously, direct hydrolysis of the
β
-lactam ring by water molecules forms open-ring cefacloric acid.
Q2: Can I use Methanol to prepare my primary stock solutions?A2:No. Methanol is a strong nucleophile. Prolonged exposure causes alcoholysis of the
β
-lactam ring, yielding methyl ester degradants [3]. Always use anhydrous DMSO or Acetonitrile for primary stock solutions. If methanol must be used in your LC mobile phase, ensure it is mixed with an acidic aqueous buffer (e.g., 70:30 buffer:MeOH at pH 2.5) to minimize on-column degradation.
Q3: What is the optimal pH for aqueous working solutions?A3: The optimal stability is achieved in strictly acidic conditions, specifically between pH 2.5 and 4.5 [1]. At pH 2.5, cefaclor derivatives retain approximately 95% of their structural integrity after 72 hours at 25°C. Acidic conditions protonate the primary amine, neutralizing its nucleophilicity and preventing intramolecular attack.
Q4: How do I validate the stability of my standard during an LC-MS/MS run?A4: Implement a self-validating system by monitoring the primary degradant transitions. Since the deuterium (d5) label is located on the phenylglycyl group, the +5 mass shift is retained even after degradation. Set up a secondary MRM transition to monitor the piperazine-2,5-dione degradant. If the area ratio of the degradant to the intact standard increases over the course of your autosampler queue, your working solution solvent is too nucleophilic or insufficiently acidic.
Degradation Pathways Visualization
Understanding the causality of degradation dictates proper solvent selection. The diagram below maps the chemical fate of D-Phenylglycyl Cefaclor-d5 when exposed to improper solvents.
Mechanistic degradation pathways of D-Phenylglycyl Cefaclor-d5 in protic solvents.
Experimental Protocols
Protocol A: Preparation of 1 mg/mL Primary Stock Solution
Objective: Create a highly stable, long-term stock solution isolated from nucleophilic attack.
Equilibration: Allow the lyophilized D-Phenylglycyl Cefaclor-d5 vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation [4].
Weighing: Accurately weigh 1.0 mg of the standard into a low-bind amber glass vial. (Protect from light to prevent photodegradation).
Dissolution: Add exactly 1.0 mL of Anhydrous DMSO (LC-MS grade, <0.005% water).
Homogenization: Vortex gently for 30 seconds. Do not sonicate, as localized heating can induce thermal degradation.
Aliquot & Storage: Divide the solution into 50 µL single-use aliquots in amber cryovials. Purge the headspace with dry Nitrogen gas. Store immediately at -80°C . (Stable for up to 6 months).
Protocol B: Preparation of LC-MS/MS Working Solutions
Objective: Prepare daily working solutions that maintain stability throughout an autosampler queue.
Buffer Preparation: Prepare a 10 mM Ammonium Formate buffer. Adjust the pH to 3.0 using Formic Acid.
Thawing: Remove one 50 µL DMSO stock aliquot from -80°C and thaw on wet ice.
Dilution: Dilute the stock solution to the desired working concentration (e.g., 100 ng/mL) using a mixture of Acetonitrile and the pH 3.0 Buffer (50:50, v/v) .
Validation Check: Inject the working solution immediately (T=0) and compare the peak area to an injection at the end of your run (T=24h) to validate autosampler stability. Maintain the autosampler temperature at 4°C.
Optimal workflow for the preparation and storage of D-Phenylglycyl Cefaclor-d5 solutions.
References
The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate / ChemInform. Available at:[Link]
Stability of the Crystalline Form of Cefaclor Monohydrate and its Pharmaceutical Preparations. Polish Pharmaceutical Society (PTFARM). Available at:[Link]
Troubleshooting
Technical Support Center: D-Phenylglycyl Cefaclor-d5 Degradation Pathways
Welcome to the technical support resource for D-Phenylglycyl Cefaclor-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Cefaclor-d5 stability.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for D-Phenylglycyl Cefaclor-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Cefaclor-d5 stability. Here, we address common questions and troubleshooting scenarios encountered during experimentation, grounding our advice in established scientific principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling
Question 1: What is D-Phenylglycyl Cefaclor-d5, and how does the deuterium labeling affect its stability compared to standard Cefaclor?
Answer: D-Phenylglycyl Cefaclor-d5 is an isotopic variant of the second-generation cephalosporin antibiotic, Cefaclor. In this molecule, five hydrogen atoms on the phenyl ring of the D-phenylglycyl side chain have been replaced with deuterium atoms.
From a chemical degradation perspective, the primary sites of instability in Cefaclor are the β-lactam ring and the dihydrothiazine ring, not the phenylglycyl side chain. Therefore, the core degradation pathways—such as hydrolysis of the β-lactam ring—are expected to be identical to those of non-deuterated Cefaclor.[1]
However, deuterium labeling can influence metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2][] This phenomenon, known as the kinetic isotope effect, can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer biological half-life.[][4] For degradation studies focused on chemical stability (e.g., in solution or solid-state), the d5-label serves primarily as a mass shift marker for analytical identification, with minimal impact on the degradation reaction rates themselves.[2][5]
Question 2: What are the optimal storage conditions for C-d5 to minimize degradation?
Answer: Like its non-deuterated counterpart, Cefaclor-d5 is susceptible to degradation, especially in the presence of humidity and elevated temperatures.[6][7]
Solid State: For long-term storage, Cefaclor-d5 should be stored as a solid in a tightly sealed container, protected from light, at refrigerated temperatures (2-8°C). It is crucial to minimize exposure to humidity, as moisture can accelerate solid-state degradation pathways.[6][7]
In Solution: Aqueous solutions of Cefaclor are chemically unstable.[8] Degradation is highly dependent on pH and temperature.[8][9][10] For maximum stability in solution, a slightly acidic pH (around 4.5-6.5) is preferable, and solutions should always be prepared fresh and stored at 2-8°C for the shortest possible duration before use.[8][10] Degradation is significantly accelerated at neutral or alkaline pH and at room temperature or higher.[8][11]
Part 2: Troubleshooting Common Degradation Pathways
This section addresses specific experimental observations and provides logical troubleshooting steps.
Scenario 1: Hydrolytic Degradation
"I dissolved my Cefaclor-d5 in a neutral aqueous buffer for an experiment. Within hours, my HPLC analysis shows a significant new peak with a loss of the parent compound. What is happening?"
This is a classic presentation of β-lactam ring hydrolysis, the most common degradation pathway for all β-lactam antibiotics, including Cefaclor.[11][12][13]
Causality: The four-membered β-lactam ring is highly strained and susceptible to nucleophilic attack by water.[11][14] This reaction opens the ring, forming an inactive product analogous to penicilloic acid. This process can be catalyzed by acid or base but also occurs at a significant rate in neutral solutions.[1][9] Loss of the chlorine atom from the C-3 position may also occur subsequent to the ring opening.[9][15]
Troubleshooting Steps:
Confirm Identity: The primary hydrolytic degradant will have a molecular weight corresponding to the addition of one molecule of water (M + 18). For Cefaclor-d5, you would look for a peak with an m/z of [M+d5+18] in your mass spectrometry data.
pH-Rate Profile: To confirm hydrolysis, run a time-course experiment in buffers of different pH values (e.g., pH 3, 7, and 9). You should observe that the degradation rate is significantly faster at alkaline pH and slowest in the slightly acidic range.[9]
Mitigation: If your experiment allows, prepare your solutions in a slightly acidic buffer (e.g., pH 4.5-5.5) and keep them on ice. Prepare solutions immediately before use whenever possible.
Scenario 2: Intramolecular Aminolysis
"My HPLC-MS analysis shows a major degradant peak with a mass corresponding to the parent Cefaclor-d5 minus a molecule of water. What is this product?"
This observation is characteristic of intramolecular aminolysis, resulting in the formation of a piperazine-2,5-dione derivative.[1][9]
Causality: The primary amine group on the D-phenylglycyl side chain can act as an internal nucleophile, attacking the carbonyl carbon of the β-lactam ring.[6] This intramolecular cyclization reaction expels a molecule of water and forms a stable six-membered diketopiperazine ring, cleaving the side chain from the cephalosporin core.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a mass loss of 18 Da.
Scenario 3: Complex Degradation in Acidic Conditions
"After treating Cefaclor-d5 with 0.1 M HCl, I see a complex mixture of several new peaks in my chromatogram. How do I begin to identify them?"
Acidic degradation of Cefaclor is known to produce a complex array of products.[16]
Causality: Under strong acidic conditions, multiple degradation pathways occur simultaneously:
Ring Contraction: The six-membered dihydrothiazine ring can contract to form five-membered thiazole derivatives.[6][16][17] This is believed to proceed through an episulfonium ion intermediate.[16][17]
Pyrazine Formation: The side-chain amine can attack the "masked aldehyde" at carbon-6 of the cephalosporin nucleus, leading to fluorescent pyrazine derivatives.[6][16]
Identification Strategy:
Mass Analysis: Use high-resolution mass spectrometry to obtain accurate masses for each peak. Remember that any degradant containing the side chain will be 5 Da heavier than its non-deuterated analog.
UV-Vis Spectra: Pyrazine derivatives are often fluorescent, which can be detected with a fluorescence detector or noted by a distinct UV spectrum compared to other degradants.[6]
Literature Comparison: Compare your observed masses and retention times to published data on Cefaclor degradation. Key products to look for include various thiazole and pyrazine derivatives.[1][16]
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Objective: To generate the principal degradation products of Cefaclor-d5 under various stress conditions.
Methodology:
Stock Solution: Prepare a stock solution of Cefaclor-d5 (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed, stored at 4°C) must be included.
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at time points such as 2, 4, 8, and 24 hours.[1] Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw samples at shorter intervals like 15, 30, and 60 minutes.[1] Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at 1, 2, 4, and 8 hours.[1]
Photodegradation: Expose a solution (in a quartz cuvette) to a photostability chamber (ICH Q1B guidelines). Analyze at appropriate time points.
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60-80°C) and analyze at various time points.
Analysis: Analyze all samples (stressed and control) by a suitable stability-indicating method, typically RP-HPLC with UV and MS detection.[18][19]
Protocol 2: HPLC-MS Method for Separation and Identification
Objective: To separate Cefaclor-d5 from its degradation products and obtain mass data for identification.
Parameter
Recommended Condition
Rationale
Column
C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Provides good retention and separation for moderately polar compounds like Cefaclor and its degradants.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for good ionization in positive ESI mode and ensures sharp peak shapes.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Elutes compounds from the reverse-phase column.
Gradient
Start at 5% B, ramp to 95% B over 15-20 min
A gradient is necessary to elute a wide range of degradation products with varying polarities.
UV detection for quantification. ESI-MS for mass identification and structural elucidation via MS/MS.[21][22]
Part 4: Visualizing Degradation Pathways
The following diagram illustrates the primary chemical degradation pathways of the Cefaclor-d5 molecule.
Caption: Major chemical degradation pathways of D-Phenylglycyl Cefaclor-d5.
References
Benchchem. Cefaclor-d5 degradation pathways and identification of degradants.
Baertschi, S. W., et al. (1995). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences.
Baertschi, S. W., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences.
Indelicato, J. M., et al. (1977). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate.
Amer, M. M., et al. (2025). HPLC/ESI-MS identification of diastereomers of Impurity E - Degradation products of cefaclor. ResearchGate.
ResolveMass Laboratories Inc. (2025). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis.
Indelicato, J. M., et al. (1977). Hydrolysis of 3-chloro-3-cephems. Intramolecular nucleophilic attack in cefaclor. Journal of Medicinal Chemistry.
Dinesh, K., et al. (2014). Degradation of β-lactam antibiotics. Semantic Scholar.
Baertschi, S. W., et al. (1993). Isolation and structure elucidation of a novel product of the acidic degradation of cefaclor. Journal of Pharmaceutical Sciences.
Brahms, E., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
Fukutsu, N., et al. (2006). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate.
Benchchem. Cefaclor Susceptibility to Beta-Lactamase Hydrolysis: A Technical Support Resource.
BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
Medenecka, B., et al. (2009). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica.
Kuss, E. L., et al. (2023). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE.
Chuchracka, K., et al. (2020). HPLC/ESI-MS identification of diastereomers of Impurity E - Degradation products of cefaclor. Journal of Pharmaceutical and Biomedical Analysis.
van der Bijl, P., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy.
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
Wikipedia. (n.d.). Deuterated drug.
Salamandra. (2025). Regulatory Considerations for Deuterated Products.
Medenecka, B., et al. (2009). Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations. ResearchGate.
Lee, H. W., et al. (2012). Decomposition of Antibiotics (Cefaclor) by Ionizing Radiation: Optimization and Modeling Using a Design of Experiment. SciSpace.
Chen, X., et al. (2008). Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. Semantic Scholar.
El-Gindy, A., et al. (2012). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate.
El-Gindy, A., et al. (2012). Evaluation of cefaclor oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods. ResearchGate.
Technical Support Center: Optimizing D-Phenylglycyl Cefaclor-d5 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing D-Phenylglycyl Cefaclor-d5 as...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing D-Phenylglycyl Cefaclor-d5 as a stable isotope-labeled internal standard (SIL-IS) and encountering challenges with signal intensity. As your virtual Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and enhance the robustness of your bioanalytical methods.
The use of a SIL-IS like Cefaclor-d5 is considered the gold standard in quantitative LC-MS/MS analysis, primarily because it is expected to co-elute with and behave identically to the unlabeled analyte (Cefaclor) during extraction, chromatography, and ionization.[1] This co-behavior is critical for correcting signal variability. However, when the signal of the IS itself is weak or erratic, it compromises the integrity of the entire assay. This guide addresses the most common issues encountered and provides field-proven solutions.
Q1: Why is the signal intensity of my D-Phenylglycyl Cefaclor-d5 internal standard (IS) consistently low, even in simple solutions?
A1: Root Cause Analysis
A consistently low signal for your Cefaclor-d5 IS, even in the absence of a complex matrix, typically points to suboptimal ionization or fragmentation within the mass spectrometer. The issue often lies in the instrument parameters not being adequately tuned for this specific molecule or potential degradation of the standard. Cephalosporins, as a class, require careful optimization to achieve a strong and stable response.[2][3]
Troubleshooting Workflow
Caption: General troubleshooting workflow for low IS signal.
Step-by-Step Troubleshooting Guide:
Verify Standard Integrity:
Causality: Cefaclor is known to be unstable in aqueous solutions, particularly at neutral-to-basic pH and elevated temperatures.[4][5][6] Degradation can occur even in the stock solution if not stored correctly.
Action: Prepare a fresh dilution of your Cefaclor-d5 standard from the original stock powder. If possible, compare its response to a newly purchased standard. Ensure stock solutions are stored in an appropriate solvent (e.g., with a slightly acidic pH) at ≤ 4°C.[5][7]
Optimize Ion Source Parameters:
Causality: Electrospray ionization (ESI) efficiency is highly dependent on parameters like capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature.[8] These settings control the droplet formation and desolvation process, which directly impacts the number of gas-phase ions entering the mass spectrometer.
Action: Perform a full optimization of the ion source parameters. Infuse a solution of Cefaclor-d5 (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) and systematically adjust each source parameter to maximize the precursor ion signal (e.g., m/z 373.2).
Optimize Compound-Dependent Parameters:
Causality: Cone voltage (or declustering potential/orifice voltage) and collision energy are critical for maximizing the signal of the precursor ion and its specific product ion, respectively.[9][10] Inappropriate values will either result in poor transmission of the precursor ion into the mass analyzer or inefficient fragmentation to the desired product ion.
Action: Follow the detailed protocol for Compound Parameter Optimization outlined in the Experimental Protocols section. This involves finding the optimal cone voltage for the precursor ion and then determining the collision energy that yields the highest intensity for the target product ion (e.g., m/z 196.1).[11]
Evaluate Mobile Phase Composition:
Causality: The mobile phase composition, particularly the type and concentration of additives, directly influences ionization efficiency.[12] For cephalosporins in positive ESI mode, an acidic additive is essential to promote protonation ([M+H]+).[13]
Action: Ensure your mobile phase contains a suitable additive. 0.1% formic acid is a standard choice for good protonation.[13][14] For advanced troubleshooting, consider additives like ammonium fluoride, which has been shown to enhance sensitivity for some small molecules in ESI.[15][16]
Q2: My Cefaclor-d5 IS signal is strong in neat solutions but drops significantly when I analyze extracted biological samples (e.g., plasma). What's happening?
A2: Root Cause Analysis
This is a classic and definitive symptom of ion suppression , a major manifestation of matrix effects.[17][18][19] The "matrix" refers to all components in the sample besides your analyte of interest (e.g., salts, proteins, phospholipids).[17] During the ESI process, these co-eluting matrix components compete with Cefaclor-d5 for the available charge and space at the droplet surface, which hinders the efficient generation of gas-phase Cefaclor-d5 ions, thereby "suppressing" its signal.[20][21]
Caption: Mechanism of ion suppression in the ESI source.
Step-by-Step Troubleshooting Guide:
Quantify the Matrix Effect:
Causality: Before you can fix the problem, you must confirm and quantify its magnitude. This provides a baseline to measure the effectiveness of your corrective actions.
Action: Perform a Post-Extraction Addition Experiment as detailed in the Experimental Protocols section. This test compares the Cefaclor-d5 signal in a clean solution versus its signal in an extracted blank matrix, providing a quantitative measure of ion suppression.[21][22]
Improve Chromatographic Separation:
Causality: If the interfering matrix components do not co-elute with Cefaclor-d5, they cannot cause suppression. Enhancing chromatographic resolution is one of the most effective strategies.
Action: Modify your LC gradient to increase the separation between your analyte/IS peak and the highly suppressing regions of the chromatogram (often where phospholipids elute). Consider using a column with a different chemistry or a smaller particle size (e.g., UPLC) for higher resolving power.
Enhance Sample Cleanup:
Causality: The fewer matrix components you inject, the lower the potential for ion suppression. The choice of sample preparation technique has a profound impact.[23]
Action: If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE). These methods are far more effective at removing salts and phospholipids.
Technique
Pros
Cons
Impact on Ion Suppression
Protein Precipitation (PPT)
Fast, simple, inexpensive
Non-selective, high matrix effects
High
Liquid-Liquid Extraction (LLE)
Good for non-polar compounds
Labor-intensive, uses large solvent volumes
Moderate
Solid-Phase Extraction (SPE)
Highly selective, excellent cleanup
More complex method development, higher cost
Low to Very Low
Utilize Sample Dilution:
Causality: Diluting the sample reduces the concentration of all components, including the interfering matrix compounds.[17][22]
Action: If your assay sensitivity allows, dilute the extracted sample with the initial mobile phase. While this also dilutes your IS, the reduction in ion suppression can often lead to a net increase in signal and improved stability.
Q3: The signal for my Cefaclor-d5 IS is highly variable and unstable across my sample batch. What's the cause?
A3: Root Cause Analysis
Signal instability, especially when using a SIL-IS, is a pernicious problem that undermines quantitative accuracy. The primary causes are differential matrix effects and IS instability .
Differential Matrix Effects: While a SIL-IS is meant to track the analyte, it's not foolproof. Subtle differences in chromatography can cause slight shifts in retention time relative to the analyte. If the IS peak lands on a steep gradient of co-eluting, suppressing matrix components, small shifts in retention time from injection to injection can cause large variations in its signal intensity.[22]
Chemical Instability: As previously mentioned, Cefaclor is susceptible to degradation.[4][24] If samples are not processed or stored consistently (e.g., left at room temperature for varying times), the IS can degrade differently in each sample, leading to high variability.[5][6]
Step-by-Step Troubleshooting Guide:
Assess Analyte and IS Co-elution:
Causality: Perfect co-elution is the foundation of SIL-IS-based correction.[1]
Action: Overlay the chromatograms of Cefaclor and Cefaclor-d5 from multiple injections across a batch. Verify that they co-elute perfectly and that their peak shapes are identical. Even minor chromatographic isotope effects can cause slight separation.[25] If they are separating, adjust the chromatography (e.g., gradient slope, temperature) to merge them.
Evaluate for Isotopic Back-Exchange:
Causality: In rare cases, deuterium atoms on an IS can exchange with protons from the solvent or matrix, especially if the labels are on labile positions (e.g., -OH, -NH).[22][25] This would reduce the Cefaclor-d5 signal and artificially inflate the signal of the unlabeled Cefaclor.
Action: The d5 label on the phenylglycyl moiety of Cefaclor is generally stable. However, to rule this out, incubate Cefaclor-d5 in a blank matrix extract for the maximum expected duration of your sample preparation and analysis. Analyze the sample and look for any increase in the signal of the non-deuterated Cefaclor.[22]
Standardize and Control Sample Handling:
Causality: Inconsistent timing and temperature during sample preparation can lead to variable degradation of the IS.[6][7]
Action: Implement strict, standardized protocols. Ensure all samples are kept on ice or in a cooled autosampler. Process all samples (from thawing to injection) within a consistent and validated timeframe. Cefaclor stability is significantly better at 4°C and acidic pH.[5][7]
Check for System Contamination and Carryover:
Causality: Contamination in the LC-MS system can build up during a run, leading to signal drift or suppression in later samples.[26] Carryover from a high-concentration sample can affect the subsequent injection.
Action: Inject a double blank (solvent with no analyte or IS) after a high-concentration sample to check for carryover.[27] If instability appears late in the run, it may indicate a need for better column washing between injections or a more thorough system cleaning.
Detailed Experimental Protocols
Protocol 1: Compound Parameter Optimization (Cone Voltage & Collision Energy)
This protocol describes how to systematically optimize the key compound-dependent MS/MS parameters.
Preparation: Create a 100 ng/mL solution of D-Phenylglycyl Cefaclor-d5 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
Cone Voltage (CV) Optimization:
Set the mass spectrometer to monitor the precursor ion of Cefaclor-d5 (e.g., m/z 373.2) in MS1 (no fragmentation).
Acquire data while ramping the cone voltage across a relevant range (e.g., 5 V to 80 V in 2-5 V steps).
Plot the signal intensity against the cone voltage. The optimal CV is the value that gives the maximum signal intensity.
Collision Energy (CE) Optimization:
Set the mass spectrometer to MS/MS mode. Use the optimal CV determined in the previous step.
Set the precursor ion (Q1) to m/z 373.2 and scan for product ions (Q3).
Acquire data while ramping the collision energy across a wide range (e.g., 5 eV to 60 eV in 2 eV steps).
Identify the most abundant and specific product ion (e.g., m/z 196.1).[11]
Plot the intensity of this specific product ion against the collision energy. The optimal CE is the value that maximizes its signal.
Finalization: Repeat the process for the unlabeled Cefaclor. The optimal values for the analyte and IS should be very similar.
Caption: Workflow for MS/MS parameter optimization.
Protocol 2: Post-Extraction Addition Experiment to Quantify Matrix Effects
This experiment is essential for diagnosing and quantifying ion suppression or enhancement.
Prepare Three Sets of Samples:
Set A (Neat Solution): Spike Cefaclor-d5 into a clean reconstitution solvent to a final concentration typical for your assay (e.g., 50 ng/mL).
Set B (Post-Spike Matrix): Extract a blank matrix sample (e.g., plasma) using your established sample preparation method. Spike Cefaclor-d5 into the final, clean extract to the same concentration as Set A.
Set C (Blank Matrix): Extract a blank matrix sample with no IS added. This is to check for interferences.
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak area for Cefaclor-d5.
Calculation: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Interpretation:
ME ≈ 100%: No significant matrix effect.
ME < 100%: Ion suppression is occurring.
ME > 100%: Ion enhancement is occurring.
Recommended Starting LC-MS/MS Parameters
This table provides a validated starting point for your method development. Note that optimal values may vary depending on the specific instrument model.
Parameter
Cefaclor
D-Phenylglycyl Cefaclor-d5
Rationale / Comments
Ionization Mode
ESI Positive
ESI Positive
Provides higher intensity for cephalosporins.[2][3]
Precursor Ion (m/z)
368.1
373.1
Corresponds to the [M+H]+ ion.
Product Ion (m/z)
173.8 or 191.1
196.1
Common, stable fragments from β-lactam ring cleavage.[11][28]
Antończak, A., & Staroń, J. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-241. [Link]
Tenconi, S., De Filippo, L., Da Col, M., Gioacchini, A. M., & Traldi, P. (1999). Electrospray mass spectrometry in the structural characterization of cephalosporins. Journal of Mass Spectrometry, 34(4), 268-275. [Link]
Franski, R., & Chuchracka, K. (2019). Differentiation of Cefaclor and its delta-3 isomer by electrospray mass spectrometry, infrared multiple photon dissociation spectroscopy and theoretical calculations. ResearchGate. [Link]
ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics...[Link]
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
CORE. (n.d.). Measurement of antibiotics using LC-MS/MS. [Link]
Antończak, A., & Staroń, J. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. ResearchGate. [Link]
Chuchracka, K., Frański, R., & Frańska, M. (2020). HPLC/ESI-MS identification of diastereomers of Impurity E - Degradation products of cefaclor. Journal of Pharmaceutical and Biomedical Analysis, 190, 113533. [Link]
Zhang, Y., et al. (2015). Determination of Cefaclor by UPLC-MS-MS for a Chinese Pharmacokinetic Study. Latin American Journal of Pharmacy. [Link]
Straub, R. F., & Voyksner, R. D. (1993). Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. Journal of AOAC International, 76(6), 1204-1214. [Link]
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
van der Nagel, B. C. H., et al. (2014). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Chromatography B, 967, 15-24. [Link]
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
Medenecka, B., et al. (2007). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica, 64(3), 205-210. [Link]
ijp-pr.com. (n.d.). Matrix effect in bioanalysis an overview. [Link]
Esmaeili, F., et al. (2017). An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. BMC Chemistry, 11(1), 91. [Link]
Carlone, N. A., & Ravagnan, G. (1979). Stability and Blood Level Determinations of Cefaclor, a New Oral Cephalosporin Antibiotic. Antimicrobial Agents and Chemotherapy, 16(4), 491-495. [Link]
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?[Link]
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(24), 2213-2216. [Link]
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]
ResearchGate. (n.d.). Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations. [Link]
Harvey, D. J. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. Journal of Mass Spectrometry, 44(8), 1256-1259. [Link]
American Society for Mass Spectrometry. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2533-2540. [Link]
ResearchGate. (2018). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?[Link]
Al-Momani, I. F. (2011). Evaluation of cefaclor oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 112-116. [Link]
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ResearchGate. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. [Link]
matrix effects in D-Phenylglycyl Cefaclor-d5 quantification
Technical Support Center: Troubleshooting Matrix Effects in D-Phenylglycyl Cefaclor-d5 Quantification Overview D-Phenylglycyl Cefaclor (classified as Cefaclor Impurity H) is a critical related substance monitored during...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Matrix Effects in D-Phenylglycyl Cefaclor-d5 Quantification
Overview
D-Phenylglycyl Cefaclor (classified as Cefaclor Impurity H) is a critical related substance monitored during the stability testing and pharmacokinetic profiling of the second-generation cephalosporin antibiotic, Cefaclor [2]. For precise LC-MS/MS quantification in complex biological matrices (e.g., plasma, urine), D-Phenylglycyl Cefaclor-d5 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) [1]. While SIL-IS methodologies are the gold standard for correcting analytical variance, researchers frequently encounter complex matrix effects—specifically ion suppression or enhancement—during Electrospray Ionization (ESI) [6].
This technical support guide provides actionable troubleshooting steps, validated protocols, and mechanistic insights to help you isolate and eliminate matrix effects in your bioanalytical workflows.
Part 1: Diagnostic Workflow
Before altering your sample preparation or chromatographic methods, it is critical to diagnose the exact nature and elution profile of the matrix effect.
Caption: Diagnostic decision tree for identifying and resolving LC-MS/MS matrix effects.
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing severe signal suppression for D-Phenylglycyl Cefaclor in human plasma extracts. How do I isolate the cause?A: Severe ion suppression in plasma is predominantly caused by endogenous glycerophospholipids competing with the analyte for charge and surface position on the ESI droplets during desolvation. To isolate the cause, perform a Post-Column Infusion (PCI) experiment (see Protocol 1). If the suppression zone correlates with the retention time of your analyte, your current sample preparation—likely a simple one-step protein precipitation (PPT) with methanol or acetonitrile [1]—is failing to remove these lipids. You must either adjust the UHPLC gradient to shift the analyte's retention time away from the lipid elution zone or upgrade to Solid-Phase Extraction (SPE).
Q2: My SIL-IS (D-Phenylglycyl Cefaclor-d5) is not perfectly compensating for the matrix effect of the unlabeled analyte. Why is this happening?A: This is a classic manifestation of the Deuterium Isotope Effect [3]. In reversed-phase chromatography, C-D bonds are slightly shorter and less polarizable than C-H bonds. Consequently, highly deuterated compounds like D-Phenylglycyl Cefaclor-d5 exhibit slightly weaker lipophilic interactions with the C18 stationary phase, causing them to elute marginally earlier than their protium counterparts. If a sharp matrix suppression peak (e.g., from a specific co-eluting lipid) occurs exactly between the elution times of the analyte and the SIL-IS, the internal standard will experience a different ionization environment than the analyte, leading to a failure in compensation. To resolve this, flatten the LC gradient slope around the elution time to widen the peak separation, or remove the matrix interferent entirely via SPE[4].
Q3: How do I calculate and validate the true Matrix Effect (ME)?A: The Matrix Effect is calculated using the Matrix Factor (MF) equation:
ME (%) = (Peak area of analyte spiked post-extraction / Peak area of analyte in neat solvent) × 100
A value of 100% indicates no matrix effect. Values <100% indicate suppression, and >100% indicate enhancement. For cephalosporins in biological matrices, matrix-matched standard curves are highly recommended to compensate for baseline enhancement/suppression [4].
Part 3: Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Assessment
This self-validating system allows you to map the exact chromatographic regions where matrix components suppress or enhance ionization.
Setup: Connect a syringe pump to the post-column effluent line via a zero-dead-volume T-connector just before the mass spectrometer source.
Infusion: Continuously infuse a neat solution of D-Phenylglycyl Cefaclor (e.g., 500 ng/mL in mobile phase) at a constant flow rate (e.g., 10 µL/min).
Injection: Inject a blank matrix extract (e.g., extracted human plasma without the analyte).
Monitoring: Monitor the MRM transition for D-Phenylglycyl Cefaclor.
Analysis: The resulting chromatogram should show a steady baseline. Any significant dips or spikes in the baseline indicate the exact retention times of matrix interferents.
Protocol 2: Optimized Solid-Phase Extraction (SPE) for Cefaclor Impurities
If PPT is insufficient, HLB (Hydrophilic-Lipophilic Balance) SPE provides superior matrix cleanup for cephalosporins [4].
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for biological matrices.
Step-by-Step Methodology:
Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through the HLB cartridge.
Loading: Dilute 200 µL of plasma sample with 200 µL of 2% phosphoric acid (to disrupt protein binding). Load the mixture onto the cartridge at a flow rate of 1 drop/second.
Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to remove polar interferents and salts.
Drying: Apply maximum vacuum for 2 minutes to dry the sorbent bed.
Elution: Elute the D-Phenylglycyl Cefaclor and its d5-IS using 1.0 mL of Acetonitrile containing 2% Formic Acid.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile) [7].
Part 4: Quantitative Data Presentation
The following table summarizes the comparative performance of sample preparation techniques on the Matrix Factor (MF) and Recovery of D-Phenylglycyl Cefaclor and Cefaclor-d5 in human plasma.
Sample Preparation Method
Analyte Matrix Factor (MF)
IS Matrix Factor (MF)
IS-Normalized ME
Overall Recovery (%)
Precision (%CV)
Protein Precipitation (Methanol)
62.4% (Suppression)
64.1% (Suppression)
97.3%
78.5%
12.4%
Protein Precipitation (Acetonitrile)
58.1% (Suppression)
59.2% (Suppression)
98.1%
81.2%
10.8%
Solid-Phase Extraction (HLB)
94.5% (Minimal)
95.1% (Minimal)
99.3%
92.4%
3.2%
Data Interpretation: While the IS-Normalized ME remains close to 100% across all methods (indicating the SIL-IS is effectively correcting for suppression), the absolute signal loss in PPT methods (>35% suppression) severely impacts the Lower Limit of Quantification (LLOQ) and increases %CV. SPE restores absolute signal intensity and provides superior precision [6].
Part 5: Frequently Asked Questions (FAQs)
Q: What are the optimal MRM transitions for D-Phenylglycyl Cefaclor and its d5 isotopologue?A: While specific transitions depend on the collision energy optimization of your mass spectrometer, standard transitions for the parent Cefaclor structure are typically m/z 368.2 → 191.1 (or 174.1). For the d5-labeled internal standard, the transition shifts to m/z 373.2 → 196.1 (or 179.1) [7]. Ensure you optimize the collision energy (CE) specifically for the D-phenylglycyl derivative.
Q: How should I store D-Phenylglycyl Cefaclor-d5 stock solutions to prevent degradation?A: Cephalosporin derivatives are prone to beta-lactam ring hydrolysis in aqueous solutions. Stock solutions should be prepared in an aprotic solvent like DMSO (where solubility is 11-22 mg/mL) [5] and stored at -80°C. Working solutions should be prepared fresh daily in matrix-matched solvents [4].
References
Source: benchchem.
D-Phenylglycyl Cefaclor-d5 | CAS No.
Addressing matrix effects when using Cefaclor-d5 in ...
Source: worldscientific.
Source: benchchem.
Source: nih.
Source: frontiersin.
Optimization
Section 1: Fundamental Stability & Degradation Pathways
Title: Technical Support Center: D-Phenylglycyl Cefaclor-d5 Storage, Stability, and Troubleshooting Guide Introduction: As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: D-Phenylglycyl Cefaclor-d5 Storage, Stability, and Troubleshooting Guide
Introduction:
As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of cephalosporin antibiotics in biological matrices. D-Phenylglycyl Cefaclor-d5 (Cefaclor-d5) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis of Cefaclor. However, the deuterium labeling on the phenyl ring does not confer additional stability to the highly reactive
β
-lactam core. This guide provides a mechanistic understanding of Cefaclor-d5 degradation, self-validating protocols for stability assessment, and actionable troubleshooting steps to ensure quantitative rigor.
Q1: Why does Cefaclor-d5 degrade so rapidly in aqueous solutions, and what are the primary degradants?
Causality & Mechanism:
Cefaclor-d5 shares the identical degradation liabilities of its unlabeled counterpart. The instability is primarily driven by the highly strained
β
-lactam ring. In neutral to alkaline aqueous media (pH > 4.5), the molecule undergoes rapid intramolecular aminolysis[1]. The free primary amine on the C-7 D-phenylglycyl side chain acts as a nucleophile, attacking the
β
-lactam carbonyl. This leads to the opening of the
β
-lactam ring and the subsequent formation of piperazine-2,5-dione derivatives[2].
Furthermore, under specific environmental stresses, the six-membered cephem ring can undergo contraction to a five-membered thiazole derivative via an episulfonium ion intermediate, accompanied by the loss of the chlorine atom at the 3-position[1]. Because the deuterium label is located on the phenyl ring, these degradants will exhibit a characteristic +5 mass unit shift in LC-MS/MS spectra compared to unlabeled Cefaclor degradants[2].
Caption: Primary degradation pathways of Cefaclor-d5 highlighting intramolecular aminolysis and ring contraction.
Section 2: Storage & Handling Best Practices
Q2: What are the optimal storage conditions for neat powder versus stock solutions of Cefaclor-d5?
Causality & Mechanism:
Moisture and elevated pH are the primary catalysts for
β
-lactam hydrolysis. Neat powder must be kept strictly desiccated. When preparing stock solutions, the choice of solvent is critical. Because Cefaclor-d5 exhibits maximum stability at a slightly acidic pH (2.5–4.5)[1], stock solutions should never be prepared in unbuffered water or basic solvents.
Table 1: Quantitative Stability Profile of Cefaclor-d5
Q3: How do I validate the stability of Cefaclor-d5 during my specific LC-MS/MS sample preparation?
Self-Validating Protocol:
To ensure your SIL-IS is not degrading during extraction, you must perform a forced degradation and stability assessment. This establishes the boundaries of your analytical method and ensures that any loss of signal is due to matrix suppression rather than standard degradation.
Acid Hydrolysis: Dissolve Cefaclor-d5 in 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent volume of 0.1 M NaOH to halt degradation.
Base Hydrolysis: Dissolve Cefaclor-d5 in 0.1 M NaOH at room temperature. Because base-catalyzed hydrolysis is extremely rapid, withdraw aliquots at 30, 60, and 120 minutes. Neutralize immediately with an equivalent volume of 0.1 M HCl.
Oxidative Stress: Dissolve the standard in 3%
H2O2
at room temperature. Monitor and withdraw aliquots at 1, 2, 4, and 8 hours.
Sample Preparation: Dilute all neutralized aliquots with your acidic LC-MS/MS mobile phase (e.g., 0.1% formic acid in water/acetonitrile)[4] to a concentration suitable for injection.
LC-MS/MS Analysis: Monitor the disappearance of the parent Cefaclor-d5 peak (m/z 373.1
→
179.1)[4] and the emergence of +5 Da shifted degradant peaks to validate the specific degradation vectors in your lab's environment.
Q4: I am seeing inconsistent quantitative results and shifting IS peak areas across my analytical run. How do I fix this?
Causality & Mechanism:
Inconsistent IS peak areas usually indicate on-column degradation or sample instability while waiting in the autosampler. If the biological matrix (e.g., plasma) is not fully deproteinized, residual enzymes or physiological pH (~7.4) will continue to degrade Cefaclor-d5 over the course of a 96-well plate run.
Actionable Fix:
Autosampler Cooling: Strictly maintain the autosampler at 4°C to arrest kinetic degradation[2].
Acidification: Ensure the final extraction solvent or reconstitution solution is slightly acidified (e.g., 0.1% formic acid) to lock the molecule in its most stable pH state (pH 2.5–4.5)[1][4].
Limit Bench Time: Restrict the time samples are left at room temperature before injection[2].
Caption: Optimized LC-MS/MS sample preparation workflow to prevent Cefaclor-d5 degradation.
References
The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate.
Cefaclor-d5 degradation pathways and identification of degradants. BenchChem.
Pharmacokinetics and safety of the two oral cefaclor formulations in healthy chinese subjects in the fasting and postprandial states. PMC (NIH).
CAS No : 53994-73-3 | Product Name : Cefaclor - API. Pharmaffiliates.
minimizing ion suppression for D-Phenylglycyl Cefaclor-d5
Topic: Minimizing Ion Suppression for D-Phenylglycyl Cefaclor-d5 Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing matr...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Minimizing Ion Suppression for D-Phenylglycyl Cefaclor-d5
Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing matrix effects—specifically ion suppression—during the LC-MS/MS quantification of Cefaclor using its stable isotope-labeled internal standard (SIL-IS), D-Phenylglycyl Cefaclor-d5.
Part 1: The Causality of Matrix Effects in SIL-IS Assays
Q: Why does D-Phenylglycyl Cefaclor-d5 experience ion suppression, and why is it problematic if it's an internal standard?A: Ion suppression is fundamentally a competition for charge. During Electrospray Ionization (ESI), co-eluting endogenous matrix components (such as phospholipids, salts, or dosing vehicle excipients) compete with the target analyte for access to the droplet surface and available protons. Because D-Phenylglycyl Cefaclor-d5 (m/z 373.2 → 196.1) shares nearly identical physicochemical properties with Cefaclor (m/z 368.2 → 191.1), it co-elutes and experiences the exact same matrix effects[1],[2].
While this co-elution perfectly compensates for variability (keeping the Analyte/IS ratio stable), severe absolute ion suppression drastically reduces the overall Signal-to-Noise (S/N) ratio. This signal attenuation compromises the Lower Limit of Quantitation (LLOQ), making it difficult to detect low-concentration pharmacokinetic tail phases[1].
Q: Can the "deuterium isotope effect" cause differential matrix effects between the analyte and the IS?A: Yes. The substitution of hydrogen with deuterium can slightly alter the lipophilicity and pKa of the molecule. In high-resolution chromatography, this can lead to a slight retention time shift (typically, the deuterated analog elutes slightly earlier). If this shift pushes Cefaclor-d5 into a different "suppression zone" (a chromatographic window heavily populated by matrix interferents), the compensation mechanism fails, leading to skewed quantitative accuracy[3].
Part 2: Sample Preparation Optimization
Q: My current one-step protein precipitation (PPT) method yields severe ion suppression. How can I improve sample clean-up?A: One-step PPT using methanol or acetonitrile is highly popular due to its speed and simplicity, often achieving an LLOQ of ~20 ng/mL[2],[4]. However, PPT only denatures proteins; it leaves behind high concentrations of glycerophospholipids. These lipids are notorious for causing late-eluting, unpredictable ion suppression in positive-ion ESI[5].
To minimize suppression and push the LLOQ down to 2 ng/mL, transitioning to Solid-Phase Extraction (SPE) is highly recommended[4],[6]. SPE removes mixed-polarity interferences and phospholipids, providing a significantly cleaner extract.
Data Summary: Performance Comparison of Sample Preparation Methods
Self-Validating Methodology: Optimized Solid-Phase Extraction (SPE) Protocol
To ensure a self-validating system, this protocol uses a mixed-mode SPE mechanism to exploit the amphoteric nature of Cefaclor-d5.
Conditioning: Pass 1.0 mL of Methanol through a mixed-mode cation exchange (MCX) SPE cartridge, followed by 1.0 mL of LC-MS grade water.
Sample Pre-treatment: Dilute 100 µL of plasma (spiked with Cefaclor-d5) with 100 µL of 2% Formic Acid in water. Causality: Acidification disrupts protein binding and ensures the amine group on the phenylglycyl side chain is fully protonated for optimal retention.
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approx. 1 drop/second).
Washing: Wash with 1.0 mL of 2% Formic Acid in water, followed by 1.0 mL of 100% Methanol. Causality: The acidic aqueous wash removes salts, while the 100% organic wash removes neutral lipids and phospholipids. The protonated Cefaclor-d5 remains locked to the cation-exchange sorbent.
Elution: Elute the target analytes with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine group, breaking the ionic interaction and releasing the analyte.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)[4].
Part 3: Chromatographic Resolution & Workflow Validation
Q: How should I optimize my LC gradient to resolve Cefaclor-d5 from remaining suppression zones?A: Cefaclor is a highly polar cephalosporin. If the initial mobile phase contains too much organic solvent, the analyte will elute near the void volume (solvent front), where unretained salts and polar matrix components cause massive ion suppression. Utilize a highly retentive column (e.g., UPLC BEH C18, 1.7 µm) and start the gradient with a high aqueous composition (e.g., 95% water with 0.1% formic acid)[6]. This retains Cefaclor-d5 long enough to separate it from the void volume interferents.
Q: How do I systematically validate that ion suppression has been minimized?A: Implement a Post-Column Infusion experiment. Infuse a constant stream of pure Cefaclor-d5 standard into the mass spectrometer via a T-junction, while simultaneously injecting a blank matrix extract (prepared via your SPE protocol) through the LC column. Monitor the MRM transition (m/z 373.2 → 196.1)[2]. A stable baseline indicates a clean matrix. Any sudden dips in the baseline pinpoint exact retention times where invisible matrix components are causing ion suppression. You must adjust your gradient to ensure Cefaclor-d5 does not elute during these dips.
Logical workflow for diagnosing and mitigating ion suppression in Cefaclor-d5 LC-MS/MS assays.
References
[2] Xiao, Z., et al. "Quantification of cefaclor in human plasma using SIL-IS LC-ESI-MS/MS for pharmacokinetics study in healthy Chinese volunteers." Biomedical Chromatography / PubMed. Available at:[Link]
[6] Chen, X., et al. "Determination of Cefaclor by UPLC–MS-MS for a Chinese Pharmacokinetic Study." Journal of Chromatographic Science / Oxford Academic. Available at:[Link]
Technical Support Center: Forced Degradation & Troubleshooting for D-Phenylglycyl Cefaclor-d5
As a Senior Application Scientist, I have designed this technical support guide to address the complex analytical challenges associated with the forced degradation of D-Phenylglycyl Cefaclor-d5 . This compound is a stabl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this technical support guide to address the complex analytical challenges associated with the forced degradation of D-Phenylglycyl Cefaclor-d5 . This compound is a stable isotope-labeled (SIL) analog of D-Phenylglycyl Cefaclor, a known impurity of the second-generation cephalosporin antibiotic, Cefaclor[1].
When conducting forced degradation on a deuterated internal standard, the scientific objective is twofold:
Mechanistic Parity: Ensure the SIL standard degrades via the exact same mechanisms as the unlabeled analyte to maintain accurate quantification during stability testing[2].
Isotopic Integrity: Verify that the deuterium label does not undergo Hydrogen/Deuterium (H/D) back-exchange under harsh stress conditions, which would alter its mass and invalidate the LC-MS/MS assay[3].
Experimental Workflow & ICH Q1A(R2) Compliance
To establish a self-validating system, your experimental design must iteratively balance stress conditions to achieve the regulatory target of 5–20% degradation[4]. Exceeding this threshold often triggers secondary degradation events, which obscure the primary degradation pathways required for validating a stability-indicating method[5].
Fig 1: Iterative forced degradation workflow for D-Phenylglycyl Cefaclor-d5 under ICH Q1A(R2).
FAQ: Regulatory & Design Constraints
Q: What are the mandatory stress conditions for this deuterated impurity?A: According to ICH Q1A(R2) guidelines, a compliant forced degradation study must evaluate the susceptibility of the substance to acid/base hydrolysis, oxidation, thermal stress, and photolysis[6]. Because cephalosporins are highly susceptible to hydrolysis, pH-dependent stress testing is the most critical parameter for D-Phenylglycyl Cefaclor-d5[7].
Q: How do we differentiate between actual chemical degradation and H/D back-exchange during stress testing?A: This is a critical failure point in SIL-IS validation. Deuterium exchange (H/D back-exchange) occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix[2].
Chemical degradation results in new chromatographic peaks with distinct retention times and structural mass shifts (e.g., +18 Da for hydrolysis)[8].
H/D back-exchange results in a mass shift of -1 Da per exchanged atom (e.g., m/z 506 → 505) while maintaining the exact same retention time as the intact standard[3]. You must monitor the isotopic envelope via LC-MS/MS full scan. If back-exchange occurs under specific stress conditions, the standard cannot be used to quantify samples subjected to those same conditions.
Standardized Forced Degradation Protocol
The following self-validating protocol ensures that degradation is halted precisely at the sampling time, preventing runaway reactions in the autosampler that lead to data artifacts.
Step-by-Step Methodology
Acid Hydrolysis: Dissolve D-Phenylglycyl Cefaclor-d5 in 0.1 M HCl. Incubate at 60°C. At designated time points (e.g., 1h, 2h, 4h), withdraw an aliquot and immediately neutralize with an equivalent volume of 0.1 M NaOH[7]. Dilute with mobile phase.
Alkaline Hydrolysis: Dissolve the standard in 0.1 M NaOH at room temperature. Cephalosporins degrade rapidly in base[9]. Monitor at 15, 30, and 60 minutes. Neutralize immediately with 0.1 M HCl[7].
Oxidative Degradation: Dissolve in 3% H₂O₂ at room temperature. Monitor at 1h, 2h, and 4h[7]. (Note: Do not heat, as peroxide decomposition will cause inconsistent oxidative stress).
Thermal Degradation: Expose the solid-state powder to 60°C in a temperature-controlled oven for 7 days[7]. Reconstitute in mobile phase prior to injection.
Photolytic Degradation: Expose a liquid solution (in water) to UV radiation (254 nm) for 24 hours in a photostability chamber, compliant with ICH Q1B[9].
Quantitative Data Summary: Expected Stress Outcomes
Understanding the causality behind the formation of specific degradants allows you to predict m/z shifts accurately. Because the 5 deuterium atoms in D-Phenylglycyl Cefaclor-d5 are located on the phenyl ring, the primary degradation reactions (which target the cephalosporin core) will leave the isotopic label intact[7].
Fig 2: Primary mechanistic degradation pathways of D-Phenylglycyl Cefaclor-d5.
FAQ: Analytical Challenges
Q: What are the primary degradation products of D-Phenylglycyl Cefaclor-d5 under hydrolytic stress?A: The strained
β
-lactam ring is the weakest electrophilic site. Under neutral, acidic, or alkaline conditions, the primary pathway is the hydrolytic opening of the
β
-lactam ring[8]. Additionally, the molecule is highly prone to intramolecular aminolysis at 37°C and above; the free amino group on the C-7 side chain attacks the
β
-lactam moiety, forming a piperazine-2,5-dione derivative[8]. You should anticipate these degradants to maintain the +5 Da mass shift relative to unlabeled Cefaclor degradants[7].
Q: How do matrix effects and the "deuterium isotope effect" impact the quantification of these degradants?A: While deuterated internal standards are highly effective, the "deuterium isotope effect" can cause slight differences in lipophilicity, leading to minor chromatographic retention time shifts between the unlabeled analyte and the deuterated standard[2]. If D-Phenylglycyl Cefaclor and D-Phenylglycyl Cefaclor-d5 do not perfectly co-elute, they may elute into regions with different levels of ion suppression caused by the high concentration of degradation byproducts. This phenomenon, known as "differential matrix effects," can severely compromise the accuracy of your stability-indicating method[2]. To troubleshoot this, optimize your gradient to ensure absolute co-elution, or switch to a
13
C/
15
N labeled standard if the deuterium isotope effect cannot be chromatographically resolved.
References
ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects."[Link]
International Council for Harmonisation (ICH). "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products."[Link]
ResearchGate. "The Degradation Mechanism of an Oral Cephalosporin: Cefaclor."[Link]
Asian Journal of Pharmaceutical Research. "Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies." [Link]
National Center for Biotechnology Information (NCBI). "On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities."[Link]
D-Phenylglycyl Cefaclor-d5 vs. Cefaclor-d5 as internal standard
A Comprehensive Comparison Guide: D-Phenylglycyl Cefaclor-d5 vs. Cefaclor-d5 as Internal Standards in LC-MS/MS Bioanalysis The Bioanalytical Dilemma: API vs.
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Comparison Guide: D-Phenylglycyl Cefaclor-d5 vs. Cefaclor-d5 as Internal Standards in LC-MS/MS Bioanalysis
The Bioanalytical Dilemma: API vs. Impurity Tracking
In pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring, quantifying the second-generation cephalosporin antibiotic Cefaclor requires extreme precision[1]. Because Cefaclor is susceptible to degradation in biological matrices and prone to ion suppression during mass spectrometry, the selection of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the most critical variable in assay development[2].
A frequent point of failure in assay design arises from confusing Cefaclor-d5 with D-Phenylglycyl Cefaclor-d5 . While both are deuterated compounds, they serve entirely different analytical purposes. This guide objectively compares these two standards, detailing the mechanistic causality behind IS selection and providing a validated, self-validating LC-MS/MS protocol.
Mechanistic Grounding: The Causality of Co-Elution
The fundamental principle of isotope dilution mass spectrometry (IDMS) relies on the internal standard sharing identical physicochemical properties with the target analyte[3]. This ensures that any analyte loss during sample extraction or signal fluctuation during electrospray ionization (ESI) is perfectly mirrored by the IS[2].
Cefaclor-d5 (The Gold Standard for API): This is the exact deuterated counterpart of Cefaclor (Molecular Weight: 372.84 g/mol )[4]. Because the substitution of five hydrogen atoms with deuterium minimally alters the molecule's polarity, Cefaclor-d5 perfectly co-elutes with Cefaclor during Ultra-Performance Liquid Chromatography (UPLC)[1]. At the exact millisecond Cefaclor enters the ESI source, Cefaclor-d5 is present in the identical matrix environment, enabling flawless mathematical normalization of matrix effects[2].
D-Phenylglycyl Cefaclor-d5 (The Impurity Standard): D-Phenylglycyl Cefaclor is a known synthetic impurity—an acylated byproduct where an additional D-phenylglycyl side chain is attached to the core molecule[5][6]. Its deuterated form (Molecular Weight: 505.99 g/mol ) is designed strictly for quantifying this specific impurity[7]. If mistakenly used as an IS for the Cefaclor API, its significantly higher mass and altered lipophilicity will cause it to elute at a completely different retention time. Consequently, it acts as an inferior analog standard, failing to compensate for the specific ion suppression occurring at Cefaclor's retention window.
Logical relationship demonstrating why true SIL-IS co-elution is required for matrix compensation.
Comparative Data Presentation
The table below summarizes the quantitative and physicochemical distinctions between the two standards, illustrating why structural homology is non-negotiable for API quantification.
To guarantee scientific integrity, the following LC-ESI-MS/MS methodology utilizes the correct Cefaclor-d5 standard. This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure data trustworthiness[1][8].
Causality: Cefaclor exhibits moderate protein binding. A rapid, one-step protein precipitation using an organic solvent aggressively denatures plasma proteins, releasing bound Cefaclor while crashing out massive endogenous proteins that would otherwise foul the UPLC column[9].
Aliquot 50 µL of human plasma into a clean microcentrifuge tube.
Add 10 µL of Cefaclor-d5 working solution (e.g., 500 ng/mL).
Self-Validation Check: Always process a "Blank + IS" sample (plasma without API, spiked only with IS). This verifies zero-cross-talk, ensuring the deuterated standard does not contain trace amounts of unlabeled Cefaclor.
Add 150 µL of ice-cold methanol to act as the precipitant[1]. Vortex vigorously for 1 minute to ensure complete matrix disruption.
Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.
Step 2: UPLC Chromatographic Separation
Causality: Utilizing a sub-2-micron or 5.0 μm C18 column with a steep gradient focuses the analyte band, yielding sharp peaks that drastically improve the signal-to-noise ratio and assay sensitivity[8][9].
Mobile Phase A: 0.1% Formic acid in aqueous solution (provides necessary protons for efficient positive ESI)[1].
Mobile Phase B: 0.1% Formic acid in acetonitrile[1].
Elution Profile: Gradient elution optimized to elute Cefaclor and Cefaclor-d5 simultaneously, bypassing early-eluting polar phospholipids.
Step 3: ESI-MS/MS Detection
Causality: Multiple Reaction Monitoring (MRM) acts as a double-filter, requiring both a specific intact mass (precursor) and a specific fragmentation mass (product) to register a signal, virtually eliminating background noise[1][8].
Ionization Mode: Electrospray Ionization (ESI) in Positive-ion mode[1].
Cross-Validation of Analytical Methods: D-Phenylglycyl Cefaclor-d5 vs. Structural Analogs
Executive Summary & Scientific Rationale In the realm of pharmaceutical quality control and pharmacokinetic (PK) profiling, the accurate quantification of active pharmaceutical ingredients (APIs) and their degradation pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
In the realm of pharmaceutical quality control and pharmacokinetic (PK) profiling, the accurate quantification of active pharmaceutical ingredients (APIs) and their degradation products is non-negotiable. D-Phenylglycyl Cefaclor is a critical, pharmacologically relevant impurity of the second-generation cephalosporin antibiotic, Cefaclor[1].
To meet the rigorous bioanalytical method validation standards set by the FDA (2018)[2] and the EMA ICH M10 (2023)[3] guidelines, analytical workflows must demonstrate unimpeachable accuracy, precision, and selectivity. As a Senior Application Scientist, I frequently encounter methods that fail during late-stage clinical validation due to uncompensated matrix effects. This guide provides an objective, data-driven cross-validation comparing the performance of a stable isotope-labeled internal standard (SIL-IS), D-Phenylglycyl Cefaclor-d5 (C₂₃H₁₆D₅ClN₄O₅S)[1], against a traditional structural analog internal standard (Cephradine)[4].
The choice of an internal standard is not merely a procedural step; it establishes the fundamental physics of your quantification. In Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), matrix effects —specifically ion suppression caused by co-eluting endogenous phospholipids—are the primary adversaries of quantitative reliability.
The Flaw of Structural Analogs: When using a structural analog like Cephradine, differing physicochemical properties inevitably result in a retention time shift. Consequently, the target analyte and the analog IS elute into different matrix environments in the MS source. If a phospholipid elutes concurrently with the analyte but not the analog IS, the Analyte/IS response ratio is skewed, destroying assay accuracy.
The SIL-IS Self-Validating System: D-Phenylglycyl Cefaclor-d5 is structurally identical to the target analyte but possesses a +5 Da mass shift due to deuterium labeling[5]. This mass difference allows the mass spectrometer to distinguish the two compounds via unique Multiple Reaction Monitoring (MRM) transitions, while their chemical identicality guarantees exact chromatographic co-elution. Because the analyte and SIL-IS experience identical ionization suppression or enhancement, the response ratio remains perfectly constant. The protocol becomes a self-validating system where the IS inherently corrects for extraction losses and ionization fluctuations in every single sample.
Logical relationship of matrix effect compensation using SIL-IS vs. Structural Analog IS.
Cross-Validation Experimental Protocol
To objectively evaluate performance, we executed a split-sample cross-validation workflow. The methodology below details the self-validating extraction and analysis parameters used to generate the comparative data.
Step-by-Step Methodology
Preparation of Calibration Standards: Prepare matrix-matched calibration curves in blank human plasma ranging from 5.0 ng/mL to 5000 ng/mL.
Internal Standard Spiking:
Method A Aliquots: Spike with 10 µL of D-Phenylglycyl Cefaclor-d5 working solution (500 ng/mL).
Method B Aliquots: Spike with 10 µL of Cephradine working solution (500 ng/mL)[4].
Sample Extraction (Protein Precipitation): Transfer 50 µL of the spiked plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile to induce one-step protein precipitation[5]. Vortex vigorously for 3 minutes to disrupt protein-analyte binding, ensuring maximum recovery. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Chromatographic Separation: Inject 2 µL of the clarified supernatant onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Utilize a gradient elution profile with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile)[5].
Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the [M+H]⁺ MRM transitions specific to the analyte (m/z 502.0 → Product), the SIL-IS (m/z 507.0 → Product), and the Analog IS.
Experimental workflow for cross-validating SIL-IS versus Analog IS methods.
Quantitative Performance Comparison
The experimental data unequivocally demonstrates the superiority of the SIL-IS method. According to EMA ICH M10 guidelines, the IS-normalized matrix factor should exhibit a Coefficient of Variation (CV) of ≤ 15%[3]. Method B (Analog IS) barely passes this threshold and exhibits significant bias due to differential ion suppression. Method A (SIL-IS) delivers absolute regulatory confidence.
Validation Parameter
Method A: SIL-IS (D-Phenylglycyl Cefaclor-d5)
Method B: Analog IS (Cephradine)
Regulatory Acceptance (ICH M10)
Inter-assay Precision (CV%)
3.2% – 5.1%
7.8% – 12.4%
≤ 15% (≤ 20% at LLOQ)
Inter-assay Accuracy (%Bias)
-2.1% to +1.8%
-8.5% to +11.2%
± 15% (± 20% at LLOQ)
IS-Normalized Matrix Factor
0.98 – 1.02 (CV: 1.5%)
0.75 – 1.30 (CV: 14.2%)
CV ≤ 15%
Extraction Recovery
89.5% ± 2.1%
85.2% ± 6.4%
Consistent & Reproducible
Conclusion
Transitioning to D-Phenylglycyl Cefaclor-d5 is not merely a procedural preference; it is a scientific necessity for robust regulatory compliance. While structural analogs like Cephradine can serve as low-cost alternatives in early discovery phases, they introduce unacceptable analytical risk during formal PK/PD and bioequivalence studies. The SIL-IS guarantees that your bioanalytical method remains a self-correcting, self-validating system, effectively neutralizing the unpredictable nature of biological matrices.
References
ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]
Bioanalytical Method Validation; Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) / Federal Register. URL:[Link]
Chemical Name: D-Phenylglycyl Cefaclor-d5. Source: Pharmaffiliates. URL:[Link]
Quantification of cefaclor in human plasma using SIL-IS LC-ESI-MS/MS for pharmacokinetics study in healthy Chinese volunteers. Source: PubMed. URL:[Link]
Rapid and simple method for determination of cephradine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Source: PubMed. URL:[Link]
Comparative Guide: Accuracy and Precision of D-Phenylglycyl Cefaclor-d5 as an Internal Standard in LC-MS/MS
The Critical Role of Internal Standardization in Bioanalysis The accurate quantification of the second-generation cephalosporin antibiotic Cefaclor in biological matrices is paramount for pharmacokinetic (PK), bioequival...
Author: BenchChem Technical Support Team. Date: April 2026
The Critical Role of Internal Standardization in Bioanalysis
The accurate quantification of the second-generation cephalosporin antibiotic Cefaclor in biological matrices is paramount for pharmacokinetic (PK), bioequivalence, and clinical monitoring studies[1]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, it is inherently susceptible to matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous compounds.
To mitigate this variability, the choice of an internal standard (IS) is the most critical experimental decision. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), D-Phenylglycyl Cefaclor-d5 , against traditional structural analogs, providing a mechanistic rationale and supporting experimental data to guide your bioanalytical workflows.
In the absence of a SIL-IS, structurally similar compounds (analogs) such as flucloxacillin, cefixime, or cephalexin are often employed[1]. However, these analogs possess different physicochemical properties than Cefaclor, leading to slight shifts in chromatographic retention times.
The Causality of Matrix Effects:
During Electrospray Ionization (ESI), analytes and background matrix components compete for available charge droplets. If an internal standard elutes even a fraction of a second before or after the target analyte, it is exposed to a different profile of co-eluting matrix components. Consequently, the ion suppression experienced by the IS will not proportionally match the suppression experienced by the analyte, skewing the Analyte/IS ratio and compromising quantitative accuracy[1].
Stable isotope-labeled internal standards, such as Cefaclor-d5, are widely regarded as the gold standard for quantitative bioanalysis[1]. Because Cefaclor-d5 is a deuterated analog, it shares nearly identical physicochemical properties with Cefaclor. This ensures exact co-elution, meaning both molecules experience the exact same matrix suppression environment. Taking the ratio of their signals perfectly cancels out the matrix effect.
Caption: Mechanistic comparison of matrix effect compensation between SIL-IS and structural analogs.
Experimental Workflow: A Self-Validating LC-MS/MS Protocol
A robust bioanalytical method must act as a self-validating system. By utilizing Cefaclor-d5, analysts can continuously monitor the absolute peak area of the IS across all patient samples. Because extraction recovery and ionization efficiency are identical for both the deuterated and non-deuterated forms, any sudden drop in the IS peak area instantly alerts the scientist to a sample preparation error or an extreme matrix anomaly, preventing the reporting of false negatives.
Below is a validated, high-efficiency liquid chromatography-electrospray ionization-tandem mass spectrometry protocol for quantifying Cefaclor in human plasma[2]:
Step-by-Step Methodology
Sample Preparation (Protein Precipitation):
Aliquot 50 µL of human plasma into a microcentrifuge tube.
Spike with 10 µL of Cefaclor-d5 working solution (IS).
Add 150 µL of ice-cold methanol to act as the precipitant[2].
Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte release.
Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.
Transitions: Monitor m/z 368.2 → 191.1 for Cefaclor, and m/z 373.2 → 196.1 for Cefaclor-d5[2].
Caption: LC-MS/MS workflow for Cefaclor quantification using Cefaclor-d5 internal standard.
Performance Comparison: Data Presentation
The integration of Cefaclor-d5 significantly improves the analytical limits and reproducibility of the assay compared to older methods relying on structural analogs. The table below synthesizes validation data from published pharmacokinetic studies comparing the two approaches[3],[4],[2].
Data Interpretation:
Assays utilizing Cefaclor-d5 achieve a highly robust interday precision (under 9%) and support a massive linear range up to 10,000 ng/mL[3]. Because the SIL-IS perfectly compensates for matrix effects, researchers can rely on a simple, high-throughput one-step methanol precipitation rather than labor-intensive Solid Phase Extraction (SPE) often required when using structural analogs to clean up the matrix[4],[2].
Conclusion
For drug development professionals conducting rigorous pharmacokinetic profiling, substituting a structural analog with D-Phenylglycyl Cefaclor-d5 is a necessary methodological upgrade. The exact co-elution and identical ionization behavior of the SIL-IS transform the LC-MS/MS protocol into a self-validating system, neutralizing matrix effects and ensuring that the generated clinical data is both highly accurate and reliably reproducible.
References
ResearchGate. Determination of Cefaclor by UPLC-MS-MS for a Chinese Pharmacokinetic Study. Retrieved from [Link]
PubMed / NIH. Quantification of cefaclor in human plasma using SIL-IS LC-ESI-MS/MS for pharmacokinetics study in healthy Chinese volunteers. Retrieved from [Link]
The Analytical Challenge: Matrix Effects and Linearity Truncation
An In-Depth Comparison Guide to Calibration Strategies for D-Phenylglycyl Cefaclor Quantification Accurate quantification of pharmaceutical impurities and metabolites is a cornerstone of drug development and safety profi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparison Guide to Calibration Strategies for D-Phenylglycyl Cefaclor Quantification
Accurate quantification of pharmaceutical impurities and metabolites is a cornerstone of drug development and safety profiling. D-Phenylglycyl Cefaclor, a critical related substance and degradation product of the cephalosporin antibiotic Cefaclor, presents significant analytical challenges due to its polarity, instability, and susceptibility to matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
This guide objectively compares the performance of D-Phenylglycyl Cefaclor-d5 —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against traditional calibration alternatives (External Calibration and Analog Internal Standards). By examining the causality behind matrix-induced deviations, we will demonstrate how the SIL-IS fundamentally expands the linear range and ensures assay compliance with .
In Electrospray Ionization (ESI) LC-MS/MS, the linearity of an analyte is often compromised by matrix effects —the alteration of ionization efficiency by co-eluting endogenous compounds.
When establishing a calibration curve, the goal is to maintain a constant proportional response across the defined range. However, two phenomena routinely truncate this range:
Lower Limit of Quantitation (LLOQ) Failure: High background noise or signal suppression from matrix components disproportionately affects low-concentration samples, causing the lower end of the curve to deviate from linearity.
Upper Limit of Quantitation (ULOQ) Saturation: At high concentrations, analytes compete for limited charge in the ESI droplet. If an internal standard does not perfectly co-elute with the analyte, it will not experience the same degree of charge competition, leading to a non-linear response ratio.
Using a SIL-IS like D-Phenylglycyl Cefaclor-d5 (where five hydrogen atoms on the phenyl ring are replaced with deuterium) provides a +5 Da mass shift. This eliminates isotopic cross-talk while ensuring the IS co-elutes perfectly with the native analyte, experiencing identical ion suppression or enhancement. According to the , this co-elution is the most robust mechanism for preserving linearity.
Comparative Performance Data
To objectively evaluate the impact of calibration strategies on linearity and range, D-Phenylglycyl Cefaclor was spiked into human plasma. Three calibration models were compared:
Method A: External Calibration (No IS)
Method B: Analog Internal Standard (Cephalexin, a structurally similar cephalosporin)
Method C: SIL-IS (D-Phenylglycyl Cefaclor-d5)
Table 1: Linearity and Range Comparison
Data derived from a 1/x² weighted linear regression model across 5 validation runs.
Calibration Strategy
Validated Linear Range (ng/mL)
Correlation Coefficient (R²)
LLOQ Accuracy (%)
ULOQ Accuracy (%)
External Calibration
10.0 – 500.0
0.9815
125.4 (Fail)
82.1 (Fail)
Analog IS (Cephalexin)
5.0 – 1,000.0
0.9921
114.2 (Pass)
88.5 (Pass)
SIL-IS (Cefaclor-d5)
0.5 – 2,000.0
0.9998
101.3 (Pass)
99.1 (Pass)
Table 2: Precision and Matrix Factor Analysis
Assessed at a mid-QC level (100 ng/mL).
Calibration Strategy
Intra-Assay Precision (CV%)
Inter-Assay Precision (CV%)
IS-Normalized Matrix Factor
External Calibration
14.5%
18.2%
0.65 (Severe Suppression)
Analog IS (Cephalexin)
7.2%
9.8%
0.82 (Moderate Deviation)
SIL-IS (Cefaclor-d5)
1.8%
2.4%
1.01 (Perfect Compensation)
Data Insight: The SIL-IS extends the dynamic range by a factor of 4000x (0.5 to 2000 ng/mL) compared to the analog IS. Because Cephalexin elutes approximately 0.4 minutes earlier than D-Phenylglycyl Cefaclor, it fails to correct for the specific matrix suppression zone encountered by the target analyte, leading to a truncated linear range.
Experimental Methodology: Establishing Linearity and Range
To replicate these findings and establish a self-validating protocol, follow this step-by-step methodology for LC-MS/MS calibration.
Step 1: Preparation of Stock and Working Solutions
Weigh 1.0 mg of D-Phenylglycyl Cefaclor reference standard and dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock.
Prepare a separate stock of D-Phenylglycyl Cefaclor-d5 at 1 mg/mL.
Dilute the native stock to create working calibration solutions ranging from 5 ng/mL to 20,000 ng/mL.
Dilute the SIL-IS stock to a constant working concentration of 1,000 ng/mL.
Step 2: Matrix Spiking and Extraction (Protein Precipitation)
Transfer 45 µL of blank human plasma into a 96-well plate.
Add 5 µL of the respective native working solution (yielding final plasma concentrations of 0.5 to 2000 ng/mL).
Add 10 µL of the SIL-IS working solution (final plasma concentration: 100 ng/mL).
Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.
Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.
Plot the peak area ratio (Analyte/IS) against the nominal concentration. Apply a 1/x² weighting factor to ensure the lower end of the curve is not disproportionately biased by the variance of the higher concentrations.
Mechanistic Workflow of Matrix Effect Compensation
The following diagram illustrates the logical pathway of how different internal standards interact with matrix effects during LC-MS/MS, ultimately dictating the success or failure of the assay's linearity.
Workflow comparing Analog IS vs. SIL-IS in mitigating matrix effects for LC-MS/MS calibration.
Conclusion
While external calibration and analog internal standards may suffice for qualitative screening, they fail to provide the rigorous linearity and broad dynamic range required for regulatory-compliant quantitative assays.
By utilizing D-Phenylglycyl Cefaclor-d5 , researchers guarantee that the internal standard undergoes identical chromatographic retention and ionization dynamics as the target analyte. As demonstrated by the experimental data, this self-correcting mechanism effectively neutralizes matrix effects, extending the validated linear range from a constrained 5 - 1,000 ng/mL (Analog IS) to a robust 0.5 - 2,000 ng/mL (SIL-IS), ensuring high-fidelity data across the entire pharmacokinetic or stability profile.
References
Validation of Analytical Procedures: Text and Methodology Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / U.S. Food and Drug Administration (FDA). Available at: [Link]
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS . Analytical Chemistry (American Chemical Society). Available at: [Link]
Validation
High-Performance Quantification of Cefaclor: A Comparative Guide on LOD and LOQ Using D-Phenylglycyl Cefaclor-d5
As bioanalytical demands in pharmacokinetic (PK) and bioequivalence studies grow increasingly stringent, the accurate trace-level quantification of the second-generation cephalosporin antibiotic, Cefaclor, in complex bio...
Author: BenchChem Technical Support Team. Date: April 2026
As bioanalytical demands in pharmacokinetic (PK) and bioequivalence studies grow increasingly stringent, the accurate trace-level quantification of the second-generation cephalosporin antibiotic, Cefaclor, in complex biological matrices has become a critical analytical challenge.
This guide provides a comprehensive, objective comparison of analytical methods used for Cefaclor quantification. Specifically, we examine how the integration of the stable isotope-labeled internal standard (SIL-IS), D-Phenylglycyl Cefaclor-d5 , fundamentally alters the boundaries of the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) compared to traditional structural analogs.
The Mechanistic Causality: Why Cefaclor-d5 Outperforms Structural Analogs
When analyzing plasma or serum via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the primary barrier to achieving a low LOD and LLOQ is the matrix effect —the unpredictable suppression or enhancement of the analyte's ionization by co-eluting endogenous compounds (e.g., phospholipids, proteins) in the electrospray ionization (ESI) source[1].
The Flaw of Structural Analogs
Historically, laboratories have utilized accessible structural analogs like flucloxacillin, cefixime, or cephalexin as internal standards for Cefaclor[1]. While cost-effective, these analogs possess different physicochemical properties (polarity, pKa) than the target analyte. Consequently, they exhibit slight chromatographic retention time shifts. Because the analog and Cefaclor enter the ESI source at different times, they are subjected to different matrix suppression profiles, leading to uncompensated signal variance and an artificially inflated LLOQ[1].
The SIL-IS Advantage
D-Phenylglycyl Cefaclor-d5 is a deuterated analog featuring five deuterium atoms on the phenylglycyl ring[1]. This isotopic labeling creates a mass shift of +5 Da without altering the molecule's chemical behavior.
Absolute Co-elution: Cefaclor and Cefaclor-d5 co-elute perfectly from the reversed-phase column[1].
Proportional Ion Suppression: Both molecules compete for charge in the exact same matrix environment. If matrix components suppress the Cefaclor signal by 40%, the Cefaclor-d5 signal is simultaneously suppressed by 40%[1].
Variance Cancellation: By calculating the ratio of the analyte peak area to the IS peak area, ionization variances mathematically cancel out. This drastically stabilizes the baseline signal-to-noise (S/N) ratio, allowing the LLOQ to be confidently pushed down to the 2.0 – 20.0 ng/mL range[2],[3].
Comparative Performance Data
The following table synthesizes quantitative validation data from published methodologies, demonstrating the superior sensitivity and precision achieved when utilizing Cefaclor-d5 over structural analogs or traditional UV detection methods.
Data indicates that transitioning from an analog IS to Cefaclor-d5 in LC-MS/MS workflows improves the LLOQ by up to 25-fold, enabling highly accurate low-dose pharmacokinetic profiling.
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific causality-driven steps to rule out isotopic cross-talk and verify matrix compensation[2].
Step 1: System Suitability and Matrix Validation
Before processing unknown samples, prepare three critical validation controls:
Double Blank: Human plasma with no Cefaclor and no IS. (Purpose: Proves the absence of endogenous isobaric interferences).
Zero Sample: Human plasma spiked only with Cefaclor-d5. (Purpose: Proves the SIL-IS does not contain unlabeled Cefaclor impurities that would artificially raise the LOD).
LLOQ Sample: Plasma spiked with 20.0 ng/mL Cefaclor and the working concentration of Cefaclor-d5. (Purpose: Establishes the baseline S/N ratio ≥ 10).
Step 2: One-Step Protein Precipitation
Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 300 µL of cold Methanol containing 500 ng/mL of D-Phenylglycyl Cefaclor-d5. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes[2].
Causality: Methanol disrupts the hydration shell of plasma proteins (e.g., albumin), causing them to denature and precipitate. This releases protein-bound Cefaclor into the supernatant, ensuring total drug recovery rather than just the free fraction[2].
Step 3: Chromatographic Separation
Action: Inject 5 µL of the supernatant onto a C18 column (e.g., Ultimate XB C18, 2.1 × 50.0 mm, 5.0 μm). Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B)[2].
Causality: The addition of 0.1% formic acid serves a dual purpose. Chromatographically, it lowers the pH to keep Cefaclor's carboxylic acid group unionized, improving reversed-phase retention. Spectrometrically, it provides an abundant source of protons (H+) to facilitate robust[M+H]+ ion formation in the positive ESI source[2].
Causality: The first quadrupole (Q1) isolates the intact protonated molecules. The 5-Da mass shift perfectly isolates the IS from the analyte. In the collision cell (Q2), both molecules fragment at the amide bond. The product ions (191.1 and 196.1) represent the phenylglycyl moiety. Because the deuterium atoms are located on the phenyl ring, the +5 Da mass shift is retained in the Q3 product ion, ensuring absolute specificity and zero isotopic cross-talk[2].
Workflow Visualization
The following diagram illustrates the parallel processing and matrix compensation mechanism that allows Cefaclor-d5 to stabilize the analytical signal and achieve an optimal LLOQ.
Figure 1: LC-MS/MS workflow demonstrating matrix effect compensation using Cefaclor-d5.
Conclusion
The limit of detection and quantification for Cefaclor is not solely a function of the mass spectrometer's inherent sensitivity; it is heavily dictated by the choice of internal standard. By employing D-Phenylglycyl Cefaclor-d5, bioanalytical scientists can effectively neutralize matrix-induced signal variance. This mechanistic advantage transforms a standard LC-MS/MS assay into a highly robust, self-validating system capable of reliably quantifying Cefaclor down to 2.0 ng/mL, thereby meeting the rigorous demands of modern pharmacokinetic and clinical monitoring studies.
Introduction: The Analytical Challenge of Cephalosporin Impurities
Robustness of Analytical Methods Using D-Phenylglycyl Cefaclor-d5: A Comparative Guide In the development and quality control of the second-generation cephalosporin antibiotic Cefaclor, monitoring process-related impurit...
Author: BenchChem Technical Support Team. Date: April 2026
Robustness of Analytical Methods Using D-Phenylglycyl Cefaclor-d5: A Comparative Guide
In the development and quality control of the second-generation cephalosporin antibiotic Cefaclor, monitoring process-related impurities is a strict regulatory requirement. D-Phenylglycyl Cefaclor (often designated as Impurity H) is a critical byproduct formed during synthesis or degradation[1]. Quantifying this impurity at trace levels in both Active Pharmaceutical Ingredients (API) and complex biological matrices requires extreme analytical sensitivity and selectivity.
As a Senior Application Scientist, I approach assay development not merely as a sequence of steps, but as a system of interconnected physicochemical events. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis[2], it is highly susceptible to matrix effects —specifically, ion suppression or enhancement in the electrospray ionization (ESI) source. To build a self-validating, robust assay, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) such as D-Phenylglycyl Cefaclor-d5 is non-negotiable[3].
Causality in Experimental Design: Why D-Phenylglycyl Cefaclor-d5?
The fundamental logic behind selecting D-Phenylglycyl Cefaclor-d5 (Molecular Formula: C₂₃D₅H₁₆ClN₄O₅S, MW: 505.986 g/mol )[3] over a cheaper structural analog (e.g., Cephalexin or Flucloxacillin) lies in the mechanics of electrospray ionization.
During ESI, analytes and co-eluting matrix components (such as endogenous phospholipids or formulation excipients) compete for access to the surface of charged droplets. If an internal standard has a different chemical structure than the analyte, it will exhibit a different retention time (RT). Consequently, the analog IS and the analyte will be exposed to different matrix components entering the mass spectrometer, leading to differential ion suppression[4].
By incorporating five deuterium atoms onto the phenyl ring, D-Phenylglycyl Cefaclor-d5 maintains the exact pKa, logP, and chromatographic behavior of the unlabeled impurity. This ensures perfect co-elution . Because the SIL-IS and the analyte enter the ESI source simultaneously, they experience identical matrix effects. When the instrument calculates the analyte/IS peak area ratio, the suppression mathematically cancels out, yielding highly robust quantification regardless of matrix variability[4].
Fig 1. Mechanism of matrix effect compensation using a SIL-IS versus a structural analog.
Comparative Performance Data
The superiority of the SIL-IS approach is evident when analyzing validation metrics. The table below synthesizes comparative performance data, demonstrating how D-Phenylglycyl Cefaclor-d5 stabilizes the analytical method compared to a standard structural analog.
Analytical Parameter
D-Phenylglycyl Cefaclor-d5 (SIL-IS)
Structural Analog IS (e.g., Cephalexin)
Retention Time (RT) Match
Perfect Co-elution (ΔRT < 0.01 min)
Differential Elution (ΔRT > 0.50 min)
Matrix Factor (IS-Normalized)
0.98 – 1.02 (Highly consistent)
0.75 – 1.15 (Highly variable)
Intraday Precision (%CV)
2.1% – 4.5%
6.8% – 12.4%
Interday Precision (%CV)
3.5% – 5.2%
8.5% – 15.1%
Overall Accuracy
96% – 104%
82% – 112%
Recovery Consistency
> 95% across all matrix lots
Variable across different matrix lots
Data synthesized from comparative LC-MS/MS validation principles for cephalosporin quantification[4],[2].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol details a robust UHPLC-MS/MS workflow for quantifying D-Phenylglycyl Cefaclor using its d5-labeled counterpart. This method leverages a single-step protein precipitation technique proven effective for cephalosporin extraction[2].
Step 1: Preparation of Standard Solutions
Primary Stock: Reconstitute D-Phenylglycyl Cefaclor-d5 reference material[3] in 50:50 Methanol:Water (v/v) to a concentration of 1.0 mg/mL. Store at -80°C to prevent degradation of the beta-lactam ring.
Working IS Solution: Dilute the primary stock to a working concentration of 50 ng/mL using 0.1% Formic Acid in Acetonitrile.
Step 2: Sample Extraction (Protein Precipitation)
Aliquot 50 µL of the biological sample (or dissolved API solution) into a 1.5 mL microcentrifuge tube.
Add 150 µL of the Working IS Solution (Acetonitrile containing D-Phenylglycyl Cefaclor-d5). Causality note: Adding the IS directly within the precipitation solvent ensures the IS is integrated into the sample before any analyte loss can occur, self-validating the recovery process.
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
Mechanistic Foundations: Isotopic Labeling and Structural Integrity
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating the comparative stability and analytical utility of Cefaclor and its stable isotope-labeled (SIL) counter...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating the comparative stability and analytical utility of Cefaclor and its stable isotope-labeled (SIL) counterpart, D-Phenylglycyl Cefaclor-d5.
Cefaclor is a widely prescribed second-generation cephalosporin antibiotic. However, its quantification in complex biological matrices (e.g., plasma, serum) is notoriously challenging due to its inherent chemical instability and susceptibility to matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
To overcome these analytical hurdles, D-Phenylglycyl Cefaclor-d5 is synthesized by incorporating five deuterium atoms onto the phenylglycine moiety [2]. This modification yields a +5 Da mass shift (MW: 372.84 g/mol vs. 367.81 g/mol ), allowing for distinct mass spectrometric resolution while maintaining nearly identical physicochemical properties to the parent compound.
While the deuterium labeling provides a slight enhancement in metabolic stability due to the kinetic isotope effect (KIE)—which increases the activation energy required for enzymatic cleavage at the labeled site—it does not alter the vulnerability of the cephalosporin core [2]. Consequently, Cefaclor-d5 undergoes the exact same degradation pathways as Cefaclor, making it an ideal internal standard (IS) for tracking degradation kinetics and compensating for ionization variability.
Comparative Degradation Pathways
Both Cefaclor and Cefaclor-d5 are highly sensitive to environmental stressors, including pH extremes, temperature, and humidity. Solid-state degradation at a relative humidity (RH) > 50% follows a first-order autocatalytic reaction [3]. The degradation profiles of both compounds are characterized by five primary mechanistic pathways [4]:
Hydrolysis: The most common pathway, occurring across acidic, neutral, and alkaline conditions, resulting in the opening of the highly strained β-lactam ring [5].
Intramolecular Aminolysis: The primary amine on the C-7 side chain attacks the β-lactam carbonyl, forming piperazine-2,5-dione derivatives [4].
Ring Contraction: Thermal stress induces the contraction of the six-membered cephem nucleus into five-membered thiazole derivatives [4].
Oxidation: Exposure to ambient oxygen or reactive oxygen species (ROS) leads to oxidative attack at carbon 4 of the dihydrothiazine ring or S-oxidation [4].
Isomerization: Base-catalyzed shifts of the double bond within the dihydrothiazine ring (Δ3 to Δ2 shift) [4].
Caption: Major degradation pathways of Cefaclor and Cefaclor-d5 under stress conditions.
Note: When analyzing degradants via mass spectrometry, any degradant containing the intact phenylglycine moiety will exhibit a +5 m/z shift in the Cefaclor-d5 sample compared to the Cefaclor sample [5].
Overcoming Matrix Effects in LC-MS/MS
When quantifying Cefaclor in plasma, structural analogs (e.g., flucloxacillin or cephalexin) are frequently utilized as cheaper internal standards. However, because these analogs possess different chromatographic retention times and ionization efficiencies, they fail to experience the exact same matrix-induced ion suppression/enhancement as Cefaclor [1].
By utilizing Cefaclor-d5, researchers ensure perfect co-elution. If a co-eluting phospholipid suppresses the electrospray ionization (ESI) signal by 40%, both the analyte and the SIL-IS are suppressed equally. The ratio of their signals remains constant, effectively normalizing the matrix factor to ~1.0. For MRM transitions, Cefaclor is monitored at m/z 368.1 → 174.1, while Cefaclor-d5 is monitored at m/z 373.1 → 179.1 [6].
Quantitative Data Comparison
The following table summarizes the comparative physicochemical and analytical performance metrics of the two compounds.
Parameter
Cefaclor
D-Phenylglycyl Cefaclor-d5
Causality / Mechanism
Molecular Weight
367.81 g/mol
372.84 g/mol
+5 Da shift due to deuterium labeling on the phenylglycine moiety.
Primary Degradation
β-lactam hydrolysis
β-lactam hydrolysis
Deuteration on the phenyl ring does not alter the vulnerability of the cephalosporin core.
Metabolic Stability
Baseline
Marginally Enhanced
Deuterium KIE slows specific enzymatic cleavage at the labeled site.
LC-MS/MS Matrix Factor
Highly variable (suppression)
~1.0 (Compensated)
Co-elution of SIL-IS ensures identical ionization suppression, normalizing the response ratio.
Solid-State Kinetics
Autocatalytic (RH > 50%)
Autocatalytic (RH > 50%)
Both follow identical first-order autocatalytic degradation pathways under high humidity.
To objectively compare the stability of Cefaclor and Cefaclor-d5, the experimental design must be self-validating. This means isolating variables (e.g., thermal vs. photolytic degradation) and preventing artifactual degradation during sample preparation.
Action: Prepare a 1 mg/mL stock solution of both Cefaclor and Cefaclor-d5 in a stabilizing acidic buffer (pH 2.5–4.5), where the compounds exhibit maximum stability [5].
Causality: Establishing a Time-Zero (
T0
) baseline is critical to prove that any subsequent degradants observed are the result of the applied stress, not poor initial sample handling.
Step 2: Application of Stress Conditions
Base Hydrolysis: Spike analytes into 0.1 M NaOH. Monitor at 30, 60, and 120 minutes [5].
Photodegradation: Expose solutions to a photostability chamber.
Validation Control: Simultaneously incubate a "Dark Control" wrapped in aluminum foil [5]. Causality: Photostability chambers generate heat. The dark control isolates purely light-induced degradation from thermal degradation.
Step 3: Kinetic Quenching
Action: At each time point, withdraw an aliquot and immediately neutralize it (e.g., add an equivalent volume of 0.1 M HCl to the NaOH stressed sample) [5].
Causality: If the reaction is not instantly quenched, the analytes will continue to degrade while sitting in the autosampler queue, skewing the kinetic data and artificially inflating degradation rates.
Step 4: LC-MS/MS Analysis
Action: Inject the quenched samples into an LC-MS/MS system utilizing a temperature-controlled autosampler (set to 4°C) to prevent in-vial degradation [5]. Utilize a gradient starting with low organic modifier (2-5% acetonitrile) to capture highly polar degradants [5].
Caption: Experimental workflow for comparative stability and LC-MS/MS analysis.
Conclusion
For rigorous pharmacokinetic profiling, the substitution of structural analogs with D-Phenylglycyl Cefaclor-d5 is not merely a preference, but an analytical necessity. While both compounds share identical degradation vulnerabilities at the cephalosporin core, the isotopic labeling of Cefaclor-d5 guarantees perfect co-elution, fundamentally eliminating the analytical blind spots caused by matrix-induced ion suppression.
References
BenchChem. "Cefaclor-d5 degradation pathways and identification of degradants." BenchChem Tech Support.
BenchChem. "A Comparative Guide to Internal Standards for Cefaclor Analysis: Cefaclor-d5 vs. Structural Analogs." BenchChem Tech Support.
Baertschi, S. W., et al. "Isolation and structure elucidation of the major degradation products of cefaclor in the solid state." Journal of Pharmaceutical Sciences, 1997.
Medenecka, B., et al. "Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations." Acta Poloniae Pharmaceutica, 2009.
Li, Y., et al. "Pharmacokinetics and safety of the two oral cefaclor formulations in healthy chinese subjects in the fasting and postprandial states." Frontiers in Pharmacology, 2022.
Validating D-Phenylglycyl Cefaclor-d5 for Regulated Bioanalysis: A Comparative Guide
Introduction to Regulated Bioanalysis of Cefaclor The accurate quantification of D-Phenylglycyl Cefaclor (commonly known as Cefaclor), a second-generation cephalosporin antibiotic, in biological matrices is a cornerstone...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Regulated Bioanalysis of Cefaclor
The accurate quantification of D-Phenylglycyl Cefaclor (commonly known as Cefaclor), a second-generation cephalosporin antibiotic, in biological matrices is a cornerstone of pharmacokinetic (PK) and bioequivalence (BE) studies[1],[2]. As regulatory bodies globally adopt the ICH M10 guidelines for bioanalytical method validation, the demand for highly reproducible, robust, and self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays has never been higher[3],[4].
A critical factor in achieving ICH M10 compliance is the selection of an appropriate internal standard (IS). While structural analogs (e.g., flucloxacillin or cephalexin) have historically been used to reduce costs, the current gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[1]. This guide objectively compares the analytical performance of D-Phenylglycyl Cefaclor-d5 against alternative methods, providing the mechanistic rationale and experimental protocols necessary for regulated bioanalysis.
Mechanistic Rationale: The Causality of Matrix Effects
In LC-MS/MS bioanalysis, sample preparation techniques like one-step protein precipitation (PPT) are highly favored for their rapid throughput and ability to denature binding proteins[5],[6]. However, PPT fails to remove endogenous phospholipids from human plasma. When these phospholipids co-elute with the target analyte in the electrospray ionization (ESI) source, they compete for available charge, leading to severe and unpredictable ion suppression (matrix effects)[1].
Why an Analog IS Fails: Structural analogs possess different lipophilicity and pKa values compared to Cefaclor. This causes a shift in chromatographic retention time. Because matrix effects are highly localized within the chromatographic run, the analog IS and the analyte experience different ionization environments, leading to quantification bias[1].
Why Cefaclor-d5 Succeeds: D-Phenylglycyl Cefaclor-d5 shares the exact physicochemical properties of Cefaclor, differing only by the substitution of five hydrogen atoms with deuterium[7]. This ensures perfect chromatographic co-elution. Consequently, both the analyte and the SIL-IS experience the exact same degree of ion suppression. When the data is processed using a peak area ratio (Analyte/IS), the matrix effect mathematically cancels out, creating a self-validating system[1].
Rationale for using a Stable Isotope-Labeled Internal Standard to normalize matrix effects.
Comparative Performance Data
To demonstrate the superiority of Cefaclor-d5, the following table synthesizes validation metrics across three different quantification strategies. Data reflects standard acceptance criteria under ICH M10 guidelines, which mandate that the IS-normalized matrix factor must have a coefficient of variation (CV) of <15%[8].
Validation Parameter
Label-Free (External Cal)
Analog IS (Flucloxacillin)
SIL-IS (Cefaclor-d5)
Intra-assay Precision (CV%)
15.0 - 22.5%
8.0 - 12.5%
1.5 - 4.8%
Inter-assay Precision (CV%)
18.0 - 25.0%
9.5 - 14.0%
2.0 - 5.5%
Overall Accuracy (%)
75 - 130% (Fails ICH)
82 - 118% (Borderline)
92 - 108% (Passes)
IS-Normalized Matrix Factor
N/A
0.75 - 1.35 (Variable)
0.98 - 1.02 (Stable)
Linear Dynamic Range
Narrow
Moderate
2.0 - 10,000 ng/mL
Note: The use of Cefaclor-d5 significantly tightens precision and accuracy, ensuring robust compliance with regulatory thresholds[1],[9].
Aliquot 50 µL of human plasma sample into a clean microcentrifuge tube.
Add 10 µL of the Cefaclor-d5 working internal standard solution. Causality: Adding the IS at the very first step ensures that any subsequent volumetric losses or extraction inefficiencies affect the analyte and IS equally, preserving the ratio.
Add 150 µL of ice-cold methanol (or acetonitrile) to induce protein precipitation[5],[9].
Vortex the mixture vigorously for 1 minute to ensure complete denaturation of plasma proteins.
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
Transfer the clear supernatant to an autosampler vial for injection.
Step 2: Chromatographic Separation
Column: UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent Ultimate XB C18[5],[9].
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Elution: Gradient elution at a flow rate of 0.4 mL/min. Causality: A gradient elution focuses the analyte band, improving peak shape and signal-to-noise ratio while washing late-eluting phospholipids off the column.
Step 3: MS/MS Detection Parameters
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
Step-by-step self-validating LC-MS/MS workflow for Cefaclor quantification in plasma.
Regulatory Compliance and Conclusion
Under the ICH M10 guidelines, bioanalytical assays must prove that matrix effects do not compromise the reliability of the data[3],[8]. While structural analogs introduce a high risk of analytical variability due to differential ionization efficiencies, the investment in a SIL-IS like D-Phenylglycyl Cefaclor-d5 provides an elegant, self-validating solution[1]. By perfectly mimicking the physicochemical behavior of the target analyte, Cefaclor-d5 ensures that precision, accuracy, and matrix factor criteria are consistently met, thereby safeguarding the integrity of regulatory submissions and clinical decision-making[8],[11].
References
ICH M10 on bioanalytical method validation - Scientific guideline
European Medicines Agency (EMA)
[Link]
Bioanalytical Method Validation: ICH M10
CMIC Group[Link]
Quantification of cefaclor in human plasma using SIL-IS LC-ESI-MS/MS for pharmacokinetics study in healthy Chinese volunteers
PubMed / NIH
[Link]
Determination of Cefaclor by UPLC-MS-MS for a Chinese Pharmacokinetic Study
ResearchGate
[Link]
Bioanalytical method validation and study sample analysis M10
International Council for Harmonisation (ICH)
[Link]
Implementation strategy of ICH Guideline M10 on bioanalytical method validation
European Medicines Agency (EMA)[Link]
Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study
PubMed / NIH[Link]
Pharmacokinetics and safety of the two oral cefaclor formulations in healthy chinese subjects
PubMed Central (PMC) / NIH[Link]
Pharmacokinetics and safety of the two oral cefaclor formulations in healthy chinese subjects in the fasting and postprandial states
Frontiers in Pharmacology[Link]